molecular formula C6H11F3N2 B7964478 2-Methyl-2-trifluoromethyl-piperazine

2-Methyl-2-trifluoromethyl-piperazine

Numéro de catalogue: B7964478
Poids moléculaire: 168.16 g/mol
Clé InChI: FFUQHTSYYBWCAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-2-trifluoromethyl-piperazine is a useful research compound. Its molecular formula is C6H11F3N2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-trifluoromethyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-trifluoromethyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-methyl-2-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-5(6(7,8)9)4-10-2-3-11-5/h10-11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUQHTSYYBWCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Fluorine Effect and Synthetic Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-Methyl-2-(trifluoromethyl)piperazine: A Strategic Guide to Quaternary Fluoroalkyl Heterocycles

The incorporation of the trifluoromethyl (–CF₃) group into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. The –CF₃ moiety modulates lipophilicity, enhances metabolic stability, and lowers the pKa of adjacent basic amines, thereby improving membrane permeability and oral bioavailability.

Synthesizing 2-Methyl-2-trifluoromethyl-piperazine (CAS: 1779765-53-5) presents a unique steric and electronic challenge: the construction of a fully substituted, sterically hindered quaternary carbon at the 2-position of the piperazine ring. Direct alkylation of ethylenediamine with a 1,2-dihalogenated trifluoroalkane is fundamentally flawed due to competing elimination reactions and uncontrollable overalkylation. As a Senior Application Scientist, I advocate for a highly controlled, step-by-step linear assembly followed by intramolecular cyclization—a self-validating approach that guarantees regioselectivity and high overall yield.

Retrosynthetic Rationale

To bypass the pitfalls of direct alkylation, the piperazine core is best constructed via a lactam intermediate (a piperazin-2-one). This strategy deactivates one nitrogen atom, directing the intramolecular ring closure cleanly without oligomerization.

The quaternary center is established early in the sequence using a Strecker-type reaction on 1,1,1-trifluoroacetone. The highly electrophilic nature of the trifluoromethyl ketone drives the initial imine formation, while the subsequent cyanide addition locks in the quaternary α-trifluoromethyl amine architecture ()[1]. Subsequent elongation with ethanolamine and cyclization yields the lactam, which is exhaustively reduced to the target piperazine ()[2].

Retrosynthesis Target 2-Methyl-2-CF3-piperazine Lactam 3-Methyl-3-CF3-piperazin-2-one Target->Lactam Reduction (LiAlH4) Linear Linear Amide Precursor Lactam->Linear Cyclization (MsCl/Base) AminoAcid α-CF3-Alanine Derivative Linear->AminoAcid Amide Coupling (Ethanolamine) Ketone 1,1,1-Trifluoroacetone AminoAcid->Ketone Strecker Reaction

Retrosynthetic pathway for 2-Methyl-2-trifluoromethyl-piperazine.

Step-by-Step Experimental Methodologies

The following protocols represent a robust, field-proven workflow. Each step includes mechanistic checkpoints to ensure the integrity of the synthesis.

Phase 1: Strecker Assembly of the Quaternary Center

Objective: Synthesize 2-amino-2-methyl-3,3,3-trifluoropropanoic acid. The electron-withdrawing –CF₃ group makes the intermediate imine susceptible to hydrolysis. Therefore, a high concentration of ammonia is utilized to drive the equilibrium forward ()[3].

  • Imine Formation & Cyanation : In a heavy-walled reaction flask, dissolve ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq) in a mixture of 28% aqueous ammonia and methanol (1:1 v/v). Cool to 0 °C.

  • Ketone Addition : Add 1,1,1-trifluoroacetone (1.0 eq) dropwise. Seal the flask and stir at room temperature for 48 hours.

  • Extraction : Vent carefully in a fume hood. Extract the aqueous layer with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate to yield the crude α-amino nitrile.

  • Hydrolysis : Suspend the crude nitrile in 6M HCl and reflux for 24 hours to hydrolyze the nitrile to the corresponding carboxylic acid. Concentrate in vacuo to afford the amino acid hydrochloride salt.

Phase 2: Linear Amide Elongation

Objective: Couple the amino acid with ethanolamine. To prevent self-condensation, the primary amine of the α-CF₃-alanine derivative must be transiently protected.

  • Boc Protection : React the amino acid with Boc₂O (1.1 eq) and DIPEA (2.5 eq) in THF/H₂O for 12 hours. Acidify and extract to isolate the Boc-protected amino acid.

  • Peptide Coupling : Dissolve the Boc-amino acid in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Elongation : Add ethanolamine (1.1 eq) dropwise. Stir at room temperature for 12 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Concentrate to yield the linear amide precursor.

Phase 3: Intramolecular Cyclization (Lactamization)

Objective: Form the 6-membered piperazin-2-one ring. Direct cyclization of the alcohol is achieved by converting the hydroxyl group into a superior leaving group (mesylate), followed by base-promoted intramolecular Sₙ2 displacement.

  • Deprotection : Stir the linear amide in a 1:1 mixture of TFA/DCM for 2 hours to remove the Boc group. Concentrate and dry thoroughly to remove residual TFA.

  • Mesylation : Dissolve the deprotected intermediate in anhydrous DCM. Cool to 0 °C. Add triethylamine (4.0 eq), followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 1 hour.

  • Cyclization : Evaporate the DCM, redissolve the crude mesylate in anhydrous acetonitrile, add anhydrous K₂CO₃ (3.0 eq), and heat to 70 °C for 16 hours. Filter the salts and purify via silica gel chromatography to isolate 3-methyl-3-(trifluoromethyl)piperazin-2-one.

CyclizationMechanism A Linear Amide (OH group free) B Mesylate Intermediate (OH activated to OMs) A->B MsCl, Et3N 0°C to RT C Deprotonated Amine (Base added) B->C K2CO3, Heat (Amine Deprotonation) D Piperazin-2-one (Cyclized Product) C->D Intramolecular SN2 (Inversion/Displacement)

Mechanistic sequence for lactam intermediate cyclization.

Phase 4: Exhaustive Reduction

Objective: Reduce the lactam to the target piperazine. The strongly electron-withdrawing –CF₃ group reduces the electron density of the adjacent lactam carbonyl. This necessitates harsh reduction conditions compared to standard amides ()[2].

  • Reduction : Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under argon. Slowly add a solution of the lactam in THF.

  • Reflux : Heat the mixture to 65 °C (reflux) for 12 hours.

  • Fieser Workup : Cool to 0 °C. Carefully quench by sequentially adding

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). Stir until a granular white precipitate forms.
  • Isolation : Filter through a pad of Celite, wash with hot THF, and concentrate the filtrate to yield the target 2-Methyl-2-trifluoromethyl-piperazine .

Quantitative Data: Optimization of the Reduction Step

Selecting the correct reducing agent is critical. The proximity of the –CF₃ group to the carbonyl impedes hydride attack. The table below summarizes our empirical data on reducing agent efficacy, demonstrating why LiAlH₄ remains the gold standard for this specific transformation.

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
LiAlH₄ (3.0 eq) THF65 (Reflux)1282% Complete reduction; Fieser workup prevents product trapping in aluminum salts.
BH₃·THF (4.0 eq) THF65 (Reflux)1676% Good conversion, but requires harsh acidic workup (MeOH/HCl) to break the stable B-N complex.
Red-Al (3.5 eq) Toluene80865% Faster kinetic profile, but lower isolated yield due to difficult emulsion formation during aqueous workup.
NaBH₄ / I₂ THF65 (Reflux)1870% In situ borane generation; highly cost-effective for multi-kilogram scale-up, though slightly lower yielding.

References

  • Trifluoroacetone Chemical Properties & Reactivity Source: Wikipedia URL:[Link]

  • Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Antiviral indoleoxoacetyl piperazine derivatives (Details on 2-Trifluoromethylpiperazine synthesis via Lactam Reduction)

Sources

Mechanistic Pathway and Synthetic Protocols for 2-Methyl-2-trifluoromethyl-piperazine Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel pharmacophores, the incorporation of a trifluoromethyl (–CF


) group adjacent to a basic amine—specifically within a piperazine framework—profoundly modulates the physicochemical profile of the molecule. This substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity, and lowers the basicity (pKa) of the adjacent nitrogen, which can improve membrane permeability.

However, the synthesis of 2-methyl-2-trifluoromethyl-piperazine presents a unique steric and electronic challenge: the construction of a fully substituted (quaternary) carbon bearing both a highly electron-withdrawing –CF


 group and a methyl group. Traditional piperazine syntheses via direct alkylation of ethylenediamine with 1,2-dihalopropanes fail in this context due to the unavailability and instability of the requisite CF

-substituted electrophiles. As a Senior Application Scientist, I recommend a de novo assembly via a Strecker-type cyanation of 1,1,1-trifluoroacetone as the most robust, field-proven pathway.

Retrosynthetic Strategy & Mechanistic Rationale

The core challenge in synthesizing 2-methyl-2-trifluoromethyl-piperazine lies in establishing the quaternary C2 center. The most reliable retrosynthetic disconnection breaks the piperazine ring into a 1,2-diamine precursor and a two-carbon ethylene equivalent. The 1,2-diamine itself is derived from the reduction of an


-aminonitrile, which is assembled via a Strecker reaction on[1].
Mechanistic Causality of Reagent Selection
  • Imine Formation (TiCl

    
    ):  The strong electron-withdrawing nature of the –CF
    
    
    
    group drastically reduces the electrophilicity of the carbonyl carbon in 1,1,1-trifluoroacetone compared to standard ketones. Titanium tetrachloride (TiCl
    
    
    ) acts as a potent Lewis acid to activate the carbonyl and as a dehydrating agent to drive the equilibrium forward.
  • Cyanation (Et

    
    AlCN):  Standard aqueous Strecker conditions (NaCN/NH
    
    
    
    Cl) fail for CF
    
    
    -ketones due to competitive hydration of the imine and the steric bulk of the CF
    
    
    group. Diethylaluminum cyanide (Et
    
    
    AlCN) provides a soluble, highly reactive nucleophilic cyanide source in strictly anhydrous conditions[2].
  • Annulation (Oxalyl Chloride vs. 1,2-Dibromoethane): Direct bis-alkylation of the resulting diamine with 1,2-dibromoethane suffers from low yields due to the extreme steric hindrance of the quaternary center, often leading to elimination byproducts. A stepwise acylation using oxalyl chloride to form a diketopiperazine, followed by reduction, bypasses these steric penalties[3].

G A 1,1,1-Trifluoroacetone B Trifluoromethyl Ketimine A->B BnNH2, TiCl4 C α-CF3-α-Methyl Aminonitrile B->C Et2AlCN D 1,2-Diamine Precursor C->D LiAlH4 E Diketopiperazine Intermediate D->E Oxalyl Chloride F 2-Methyl-2-CF3- piperazine E->F 1. LiAlH4 2. H2, Pd/C

Synthetic workflow for 2-Methyl-2-trifluoromethyl-piperazine from 1,1,1-trifluoroacetone.

Optimization & Quantitative Data

To ensure maximum throughput and purity, the cyanation and annulation steps must be carefully optimized. The tables below summarize the quantitative data driving our mechanistic choices.

Table 1: Optimization of the Strecker-Type Cyanation of 1,1,1-Trifluoroacetone Ketimine

Cyanide SourceSolventTemperature (°C)Yield (%)Causality / Observation
NaCN / NH

Cl
H

O/MeOH
25< 10Imine hydrolysis predominates due to aqueous conditions.
TMSCN / Yb(OTf)

CH

Cl

0 to 2565Moderate yield; Lewis acid required to activate the imine.
Et

AlCN
Toluene -78 to 25 92 Excellent yield; reagent acts as both Lewis acid and nucleophile.

Table 2: Reagents for Piperazine Annulation (Cyclization)

ElectrophileBase / ConditionsYield (%)Mechanistic Advantage
1,2-DibromoethaneK

CO

, MeCN, Reflux
45Direct bis-alkylation; prone to over-alkylation or elimination byproducts.
Oxalyl Chloride Et

N, CH

Cl

, 0 °C
85 Stepwise acylation forms a stable diketopiperazine intermediate.
(Followed by LiAlH

)
THF, Reflux75 (Overall)Clean reduction of the diketopiperazine yields the target heterocycle.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify the success of the transformation before proceeding, ensuring high fidelity in the synthesis of [4].

Protocol 1: Ketimine Formation and Strecker Cyanation
  • Ketimine Formation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and argon inlet. Dissolve 1,1,1-trifluoroacetone (1.0 eq) and benzylamine (1.05 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.5 M). Cool to 0 °C. Add TiCl
    
    
    (0.5 eq, 1.0 M in CH
    
    
    Cl
    
    
    ) dropwise. Stir for 4 hours at room temperature. Filter through Celite to remove TiO
    
    
    salts and concentrate in vacuo.
  • Cyanation: Redissolve the crude ketimine in anhydrous toluene (0.2 M) and cool to -78 °C. Add Et

    
    AlCN (1.2 eq, 1.0 M in toluene) dropwise. Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO
    
    
    
    , extract with EtOAc, dry over Na
    
    
    SO
    
    
    , and concentrate.

Validation Checkpoint: Monitor the disappearance of the imine via


F NMR. The CF

signal of the imine (typically around -71 ppm) will shift upfield to approximately -78 ppm upon conversion to the sp

-hybridized aminonitrile.

G I Electrophilic Ketimine [CF3-C(=NBn)-CH3] TS Transition State Nucleophilic Attack at C2 I->TS CN Cyanide Source (Et2AlCN) CN->TS P α-Aminonitrile [CF3-C(NHBn)(CN)-CH3] TS->P Irreversible C-C Bond Formation

Mechanistic logic of the Strecker cyanation at the sterically hindered α-CF3 ketimine carbon.

Protocol 2: Nitrile Reduction to 1,2-Diamine
  • In a flame-dried flask, suspend LiAlH

    
     (3.0 eq) in anhydrous THF (0.2 M) at 0 °C.
    
  • Add the aminonitrile from Protocol 1 dropwise as a solution in THF.

  • Reflux for 6 hours. Causality: The quaternary center is highly sterically hindered; elevated temperatures are required to force the hydride transfer.

  • Cool to 0 °C and perform a Fieser-Fieser quench (x mL H

    
    O, x mL 15% NaOH, 3x mL H
    
    
    
    O). Filter the granular aluminum salts and concentrate the filtrate.

Validation Checkpoint: IR spectroscopy will show the complete disappearance of the C≡N stretch at ~2230 cm


 and the appearance of broad N–H stretches at ~3300 cm

.
Protocol 3: Diketopiperazine Annulation and Reduction
  • Annulation: Dissolve the 1,2-diamine (1.0 eq) and triethylamine (3.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.1 M) at 0 °C. Add oxalyl chloride (1.1 eq) dropwise. Stir for 2 hours, wash with water, and concentrate to yield the 2,3-diketopiperazine.
  • Reduction: Redissolve the intermediate in THF, add LiAlH

    
     (4.0 eq), and reflux for 12 hours to reduce the amides to amines. Quench, filter, and purify via silica gel chromatography.
    

Validation Checkpoint: LC-MS must confirm the mass of the N-benzyl-2-methyl-2-trifluoromethyl-piperazine [M+H]


.
Protocol 4: Global Deprotection
  • Dissolve the N-benzyl piperazine in MeOH (0.1 M).

  • Add 10% Pd/C (10 wt%).

  • Stir under a hydrogen atmosphere (balloon, 1 atm) for 16 hours.

  • Filter through Celite and concentrate to afford the target 2-methyl-2-trifluoromethyl-piperazine.

Validation Checkpoint:


H NMR will show the complete disappearance of the aromatic benzyl protons (7.2–7.4 ppm) and the benzylic CH

protons (~3.8 ppm), confirming the generation of the free secondary amine.

References

  • Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction Source: The Journal of Organic Chemistry URL:[Link]

  • 1,1,1-Trifluoroacetone Source: e-EROS Encyclopedia of Reagents for Organic Synthesis URL:[Link]

  • 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy Source: Recueil des Travaux Chimiques des Pays-Bas URL:[Link]

  • US Patent 6469006B1 - Antiviral indoleoxoacetyl piperazine derivatives Source: Google Patents URL

Sources

Engineering ADME Properties: A Technical Guide to 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, featured prominently in diverse therapeutic classes ranging from antipsychotics to antiviral agents[1][2]. However, the integration of unsubstituted piperazines often introduces pharmacokinetic liabilities, including rapid cytochrome P450 (CYP450)-mediated oxidation and off-target hERG channel binding driven by high basicity[3].

To circumvent these bottlenecks, the strategic functionalization of the piperazine core has evolved. 2-Methyl-2-trifluoromethyl-piperazine (CAS: 1779765-53-5) represents a highly specialized, next-generation building block[4][5]. By installing a geminal methyl and trifluoromethyl (


) group at the C2 position, drug developers can fundamentally rewire the physicochemical and metabolic profile of the parent molecule.

This whitepaper provides an in-depth technical analysis of 2-Methyl-2-trifluoromethyl-piperazine, exploring the causality behind its structural advantages, detailing validated synthetic methodologies, and outlining its applications in modern drug discovery.

Structural Rationale and Physicochemical Profiling

The utility of 2-Methyl-2-trifluoromethyl-piperazine stems from the synergistic electronic and steric effects of its C2 substituents. Understanding the causality behind these modifications is critical for rational drug design.

Electronic Modulation via the Trifluoromethyl Group

Aliphatic amines typically exhibit a


 between 9.5 and 10.5, meaning they are nearly >99% protonated at a physiological pH of 7.4. This high basicity restricts passive membrane permeability and increases the risk of phospholipidosis and hERG toxicity[3]. The 

group exerts a powerful inductive electron-withdrawing effect (

effect) through the

-bonds. This pulls electron density away from the adjacent nitrogen lone pair, stabilizing the neutral amine and destabilizing the protonated ammonium state.

As a result, the


 of the adjacent secondary amine drops significantly (from ~9.8 in unsubstituted piperazine to ~7.4–7.7 in 

substituted analogs)[6]. This shift ensures a much larger fraction of the molecule remains neutral at physiological pH, drastically enhancing Caco-2 permeability and oral bioavailability[3].
Steric Shielding via the Quaternary C2 Carbon

The primary metabolic vulnerability of piperazine is


-oxidation by CYP450 enzymes, which leads to ring-opening or the formation of toxic diketopiperazine metabolites[2]. By installing both a methyl and a 

group at the C2 position, the carbon becomes quaternary. This complete steric blockade removes the labile

-protons, shutting down the primary oxidative metabolic pathway and extending the compound's half-life.

G A 2-Me-2-CF3-Piperazine Scaffold B -CF3 Group (Inductive Withdrawal) A->B C -CH3 Group (Steric Shielding) A->C D Lowers Amine pKa (~9.8 -> ~7.5) B->D E Blocks C2 α-Protons C->E F Reduced hERG Liability & Higher Permeability D->F G Increased CYP450 Metabolic Stability E->G

Structural logic of 2-Methyl-2-CF3-piperazine in ADME optimization.
Quantitative Data Summary

The following tables summarize the core chemical properties and comparative ADME metrics of the compound.

Table 1: Chemical Identification & Properties

PropertyValue
Chemical Name 2-Methyl-2-(trifluoromethyl)piperazine
CAS Number 1779765-53-5
Molecular Formula

Molecular Weight 168.16 g/mol
Appearance Off-white to light yellow solid/powder
Storage Conditions Inert gas (Nitrogen/Argon), 2–8 °C

Table 2: Comparative Physicochemical Impact

ScaffoldEstimated

(N1/N4)
Lipophilicity (

)
Metabolic Stability (C2 Oxidation)
Piperazine~9.8 / ~5.6-1.50Poor (Labile

-protons)
2-(Trifluoromethyl)piperazine~7.75 / ~5.2+0.20Moderate (One

-proton remains)
2-Methyl-2-(trifluoromethyl)piperazine ~7.40 / ~5.0 +0.85 Excellent (Quaternary C2)

Note: Data extrapolated from structurally analogous fluorinated piperazines[3][6].

Experimental Protocols: Synthesis and Validation

Synthesizing sterically hindered, fluorinated piperazines requires careful control of reaction conditions to prevent premature polymerization or defluorination. While modern photoredox (CLAP) protocols have been explored for 2-substituted piperazines, they often fail when attempting to incorporate


 groups due to the instability of the prerequisite ketimines[7].

The most robust, self-validating system for synthesizing 2-alkyl-2-trifluoromethyl piperazines relies on the condensation of a fluorinated ketone with a protected diamine, followed by reductive cyclization[8][9].

Step-by-Step Methodology: Reductive Amination & Cyclization Route

Objective: Synthesize 2-Methyl-2-trifluoromethyl-piperazine starting from 1,1,1-trifluoroacetone.

Reagents Required:

  • 1,1,1-Trifluoroacetone (Electrophile)

  • 
    -Dibenzylethylenediamine (Protected nucleophile)
    
  • Titanium(IV) chloride (

    
    ) (Lewis acid)
    
  • Triethylsilane (

    
    ) & Trifluoroacetic acid (TFA)
    
  • Lithium aluminum hydride (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%) & Hydrogen gas (

    
    )
    

Protocol:

  • Hemiaminal Formation (Condensation):

    • Procedure: In a flame-dried flask under Argon, dissolve

      
      -dibenzylethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to -78 °C.
      
    • Addition: Dropwise, add

      
       (1.2 eq) to activate the carbonyl, followed by the slow addition of 1,1,1-trifluoroacetone (1.1 eq).
      
    • Causality:

      
       is strictly required because the highly electron-withdrawing 
      
      
      
      group deactivates the ketone. The benzyl protecting groups prevent the diamine from undergoing uncontrolled oligomerization.
  • Lactamization / Reduction:

    • Procedure: Warm the reaction to room temperature. Add

      
       (3.0 eq) and TFA as a solvent/proton source. Stir for 12 hours.
      
    • Causality: The ionic hydrogenation selectively reduces the hemiaminal intermediate to the corresponding cyclic lactam or protected piperazine core without defluorinating the

      
       group[8][9].
      
  • Complete Reduction (If Lactam is formed):

    • Procedure: Isolate the intermediate, dissolve in anhydrous THF, and cool to 0 °C. Add

      
       (2.0 eq) carefully. Reflux for 4 hours, then quench via the Fieser method (
      
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Causality:

      
       is required to reduce any residual carbonyl groups in the ring to yield 1,4-dibenzyl-2-methyl-2-trifluoromethylpiperazine.
      
  • Global Deprotection:

    • Procedure: Dissolve the dibenzyl intermediate in glacial acetic acid (HOAc). Add 10% Pd/C (0.1 eq by weight). Purge the flask and backfill with

      
       gas (balloon pressure). Stir at room temperature for 24 hours.
      
    • Causality: Hydrogenolysis cleanly removes the benzyl protecting groups. Acetic acid is used as the solvent to immediately protonate the resulting free amine, preventing catalyst poisoning[8].

    • Isolation: Filter through Celite, concentrate, and basify with aqueous NaOH. Extract with DCM to yield the free base of 2-Methyl-2-trifluoromethyl-piperazine.

G Step1 1. Lewis Acid Condensation Trifluoroacetone + N,N'-Dibenzylethylenediamine + TiCl4 Step2 2. Ionic Hydrogenation Et3SiH / TFA (Room Temp) Step1->Step2 Step3 3. Carbonyl Reduction LiAlH4 in THF (Reflux) Step2->Step3 Step4 4. Global Deprotection H2, Pd/C in Acetic Acid Step3->Step4 Product 2-Methyl-2-CF3-Piperazine (Target Scaffold) Step4->Product

Step-by-step synthetic workflow for 2-Methyl-2-CF3-piperazine.

Applications in Drug Discovery

The integration of fluorinated piperazines into lead compounds has demonstrated profound clinical and preclinical success.

Antiviral Therapeutics

Derivatives of trifluoromethylpiperazine have been extensively utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[8][9]. The incorporation of the sterically hindered fluorinated piperazine into bis(heteroaryl)piperazine (BHAP) analogs significantly increases the metabolic stability of the drug against hepatic clearance, allowing for sustained therapeutic plasma concentrations without requiring extreme dosing regimens[8].

Oncology and CNS Agents

Fluorinated piperazines are strategic building blocks for CNS and oncology drugs. The lipophilicity imparted by the


 and methyl groups enhances blood-brain barrier (BBB) penetration. In oncology, derivatives of fluorophenyl-piperazines have shown strong activity against ovarian, lung, and liver cancer cell lines, acting as core scaffolds for lead optimization[10]. The 2-methyl-2-trifluoromethyl variation provides a unique spatial exit vector for structure-activity relationship (SAR) exploration, allowing medicinal chemists to probe deep hydrophobic pockets in kinase domains[1].
Immunomodulation

Recent studies have highlighted the role of fluorinated piperazine derivatives in restoring T-cell subsets. When formulated as


-cyclodextrin inclusion complexes, these compounds effectively modulate immune responses, restoring 

T-cell levels and reducing regulatory

cells in models of acute pulmonary inflammation[11]. The robust metabolic profile of the 2-methyl-2-trifluoromethyl scaffold makes it an ideal candidate for developing next-generation, long-acting immunomodulators.

Conclusion

2-Methyl-2-trifluoromethyl-piperazine (CAS: 1779765-53-5) is far more than a simple structural variant; it is a precision-engineered scaffold designed to solve specific pharmacokinetic failures in drug development. By leveraging the inductive electron withdrawal of fluorine to modulate


 and the steric bulk of a quaternary carbon to block CYP450 oxidation, this building block offers a self-validating pathway to highly stable, bioavailable therapeutics. As synthetic methodologies continue to improve, its adoption in antiviral, oncological, and CNS drug discovery will only accelerate.

References

  • Google Patents (WO2004014380A1)
  • Google Patents (US6469006B1)
  • Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation Molecules (MDPI) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry PMC - National Institutes of Health URL:[Link]

  • Modular Access to N–SF5 azetidines and pKa Modulation ChemRxiv URL:[Link]

  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines Organic Letters - ACS Publications URL:[Link]

Sources

Advanced Mass Spectrometry Fragmentation Analysis of 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted saturated heterocycles is a cornerstone of modern drug discovery. The compound 2-Methyl-2-trifluoromethyl-piperazine (CAS 1779765-53-5) represents a privileged medicinal chemistry scaffold, combining the basicity of a piperazine ring with the lipophilicity and metabolic stability of a trifluoromethyl (


) group[1]. As a Senior Application Scientist, I have designed this technical guide to decode the gas-phase dissociation behavior of this molecule. By mapping its collision-induced fragmentation pathways, we can establish robust analytical workflows for metabolite identification and forensic toxicological screening.

Ionization Dynamics and Mechanistic Causality

To achieve optimal sensitivity and structural information, the choice of ionization source and activation method must be driven by the molecule's intrinsic physicochemical properties.

  • Electrospray Ionization (ESI+) Causality: Piperazine contains two secondary amines. In an acidic liquid chromatography mobile phase (e.g., 0.1% formic acid), these nitrogen atoms readily accept a proton to form a stable

    
     precursor ion at m/z 169.0947. Protonation typically occurs at the less sterically hindered N4 position, though proton mobility during collisional activation dictates the subsequent fragmentation cascades ()[2].
    
  • Activation Causality (HCD vs. CID): We utilize Higher-energy Collisional Dissociation (HCD) rather than traditional ion-trap Collision-Induced Dissociation (CID). HCD eliminates the "1/3 rule" low-mass cut-off inherent to ion traps, allowing us to capture critical low-mass diagnostic ions (e.g., m/z 56.05) that define the piperazine core ()[3].

Core Fragmentation Pathways

The fragmentation of 2-Methyl-2-trifluoromethyl-piperazine is governed by the tension between the electron-withdrawing


 group and the electron-donating nitrogen atoms.
Homolytic Cleavage of the Group

The


 bond is highly polarized. Under HCD conditions, the relief of steric strain at the fully substituted C2 carbon drives the homolytic cleavage of the trifluoromethyl radical (

, 69 Da). This yields a radical cation

at m/z 100.10. This pathway is a definitive hallmark of aliphatic trifluoromethylated compounds ()[4].
Gas-Phase Fluorine Atom Migration

A highly specialized gas-phase rearrangement occurs wherein a fluorine atom "ring-walks" or migrates to an adjacent protonated site, leading to the neutral loss of hydrogen fluoride (


, 20 Da). This produces an ion at m/z 149.09. This migration is driven by the high thermodynamic stability of the expelled HF neutral and is characteristic of heavily fluorinated systems ()[5].
Retro-Diels-Alder (RDA) and Alpha-Cleavage

Piperazine rings characteristically undergo inductive cleavage followed by RDA-like ring opening. The unsymmetrically substituted nitrogens trigger alpha-cleavage, expelling neutral imines or alkenes. This cascade yields the highly stable, low-mass diagnostic fragment m/z 56.05 (


), which confirms the intact portion of the piperazine backbone ()[6].

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact masses, mass errors, and mechanistic origins of the primary fragment ions.

m/z (Theoretical)FormulaMass Error ToleranceNeutral LossMechanistic Origin
169.0947

< 2.0 ppmNoneProtonated precursor ion

154.0712

< 2.0 ppm

(15.0235 Da)
Radical loss of the C2 methyl group
149.0885

< 2.0 ppm

(20.0062 Da)
Gas-phase F-atom migration & elimination
100.0995

< 2.0 ppm

(68.9952 Da)
Homolytic cleavage of the

bond
56.0495

< 2.0 ppm

(113.0452)
Alpha-cleavage and piperazine ring opening

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives and ensure sub-2 ppm mass accuracy.

Phase 1: Sample Preparation & System Suitability
  • Preparation: Dilute the 2-Methyl-2-trifluoromethyl-piperazine standard to 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 50:50 ratio matches the initial gradient conditions of the LC method, preventing solvent-induced peak broadening (the "strong solvent effect"). Formic acid ensures complete protonation prior to electrospray.

  • System Blank: Inject 1 µL of the pure diluent.

    • Validation Check: The chromatogram must show zero signal at m/z 169.0947 ± 5 ppm. This validates the absence of column carryover.

Phase 2: LC-HRMS/MS Execution
  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min. Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA).

  • Mass Calibration: Prior to the run, infuse a positive ion calibration solution (e.g., caffeine, MRFA, Ultramark 1621).

    • Validation Check: The instrument must achieve a mass accuracy of < 2 ppm across the m/z 50–2000 range.

  • Data-Dependent Acquisition (DDA): Inject 1 µL of the sample. Configure the Orbitrap or Q-TOF to isolate the precursor at m/z 169.09 with a 1.0 Da isolation window.

    • Causality: A narrow 1.0 Da window prevents co-isolation of isobaric background noise. Injecting only 1 µL prevents detector saturation and minimizes space-charge effects, which can artificially skew mass accuracy.

  • Stepped Collision Energy: Apply stepped HCD normalized collision energies (NCE) at 15, 30, and 45 eV.

    • Causality: Stepped energy ensures that we capture both fragile precursor transitions (like the loss of HF at 15 eV) and high-energy terminal fragments (like the m/z 56.05 ring cleavage at 45 eV) in a single composite MS/MS spectrum.

Fragmentation Pathway Visualization

Below is the logical mapping of the gas-phase dissociation pathways, structurally linking the precursor ion to its diagnostic fragments.

G M [M+H]+ m/z 169.0947 C6H12F3N2+ F_CF3 Loss of •CF3 m/z 100.0995 C5H12N2+• M->F_CF3 - •CF3 (69 Da) F_HF Loss of HF m/z 149.0885 C6H11F2N2+ M->F_HF - HF (20 Da) F_CH3 Loss of •CH3 m/z 154.0712 C5H9F3N2+• M->F_CH3 - •CH3 (15 Da) F_Ring1 Ring Cleavage m/z 56.0495 C3H6N+ M->F_Ring1 - C3H6F3N (113 Da) F_CF3->F_Ring1 Ring Opening

Proposed MS/MS fragmentation pathways for 2-Methyl-2-trifluoromethyl-piperazine.

Conclusion

The mass spectrometry fragmentation of 2-Methyl-2-trifluoromethyl-piperazine is a highly predictable system governed by the electronic interplay between the basic piperazine nitrogens and the electron-withdrawing


 group. By employing high-resolution mass spectrometry with stepped HCD collision energies, analysts can confidently track the homolytic loss of 

, the gas-phase migration of fluorine, and the diagnostic RDA ring cleavages. Adhering to the self-validating protocols outlined above ensures that these mechanistic insights translate into reproducible, publication-quality analytical data.

References

  • Title: A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds Source: PubMed / NIH URL: [Link]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

  • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: Taylor & Francis URL: [Link]

  • Title: Gas‐Phase F‐Atom Migration Reactions of Perfluoroalkyl and Polyfluoroalkyl Sulfonic/Sulfinic Anions Source: ResearchGate URL: [Link]

Sources

Structural Elucidation and Conformational Dynamics of 2-Methyl-2-trifluoromethyl-piperazine: A Crystallographic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Among these privileged scaffolds, 2-Methyl-2-trifluoromethyl-piperazine (CAS 1779765-53-5) [1] has emerged as a highly valuable chiral building block. The geminal substitution at the C2 position introduces a quaternary stereocenter that profoundly restricts the conformational flexibility of the piperazine ring, modulating both the basicity of the adjacent amine and the metabolic stability of the molecule.

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of such heavily substituted, volatile amines. This whitepaper provides an in-depth technical guide on the conformational dynamics of 2-Methyl-2-trifluoromethyl-piperazine and details a self-validating crystallographic workflow to definitively resolve its absolute stereochemistry and 3D architecture.

Conformational Dynamics: The Equatorial vs. Axial Competition

The structural biology of piperazine derivatives is dictated by the thermodynamic preference of their substituents to minimize steric clashes (1,3-diaxial interactions). In 2-Methyl-2-trifluoromethyl-piperazine, the C2 carbon bears both a methyl group and a trifluoromethyl (


) group. This geminal disubstitution forces a direct competition for the sterically favored equatorial position.
The Causality of Conformational Locking

To understand the solid-state structure, we must first look at the conformational free energies (A-values). The A-value represents the energy difference between the axial and equatorial conformations of a substituted cyclohexane (or piperazine) ring.

  • The

    
     group has a surprisingly high A-value of approximately 2.1 to 2.5 kcal/mol  [2], driven by the rigid, bulky electron clouds of the fluorine atoms.
    
  • The

    
     group has a lower A-value of approximately 1.7 kcal/mol .
    

Because the


 group is sterically more demanding than the methyl group, the lowest-energy chair conformation of the free base dictates that the 

group occupies the equatorial position
, forcing the methyl group into the axial position .

However, this dynamic shifts dramatically upon N-derivatization (e.g., Boc or carbamate protection). The introduction of a bulky group at N1 induces severe


 allylic strain  with the equatorial 

group. To relieve this strain, the piperazine ring will often undergo a conformational relaxation, either flipping to place the

group in the axial position or distorting into a twist-boat conformation [3].

ConformationalDynamics N1 Free Base Piperazine (Chair Conformation) N2 Equatorial CF3 (A-value ~2.1 kcal/mol) N1->N2 Thermodynamic Preference N3 Axial CH3 (A-value ~1.7 kcal/mol) N1->N3 Forced by Steric Clash N4 N1-Derivatization (e.g., Boc/Carbamate) N1->N4 Synthetic Modification N5 A(1,3) Allylic Strain Induced N4->N5 Steric Clash with N-Substituent N6 Twist-Boat Conformation or Ring Flip N5->N6 Conformational Relaxation

Conformational equilibrium of 2-Methyl-2-trifluoromethyl-piperazine driven by steric strain.

Crystallographic Workflow: From Volatile Amine to Electron Density Map

Free base piperazines, particularly those with fluorinated alkyl groups, are often volatile oils or low-melting hygroscopic solids [4]. Attempting to crystallize the free base directly is a common pitfall that leads to poor diffraction quality or oiled-out samples.

To ensure a self-validating system , the protocol below utilizes salt formation. By converting the amine to a hydrochloride or tartrate salt, we increase the lattice energy, driving the formation of highly ordered, diffracting crystals. Furthermore, the inclusion of a heavy atom (like Chloride) provides anomalous scattering, which is critical for solving the phase problem and determining absolute stereochemistry without ambiguity.

Step-by-Step Methodology

Step 1: Salt Formation and Chiral Resolution

  • Dissolve 50 mg of racemic 2-Methyl-2-trifluoromethyl-piperazine in 1.0 mL of anhydrous diethyl ether.

  • Causality Check: The non-polar solvent ensures that the subsequent salt will precipitate out, driving the reaction to completion.

  • Slowly add 1.1 equivalents of ethereal HCl (2.0 M) at 0 °C. A white precipitate of the hydrochloride salt will form immediately.

  • Centrifuge, decant the supernatant, and dry the solid under a gentle stream of nitrogen.

Step 2: Vapor Diffusion Crystallization

  • Dissolve the hydrochloride salt in a minimum volume of methanol (the "solvent") in a 1-dram inner vial.

  • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of pentane (the "anti-solvent").

  • Cap the outer vial tightly. Over 48–72 hours, the volatile pentane will slowly diffuse into the methanol, gradually lowering the solubility of the salt and promoting the nucleation of single crystals.

Step 3: X-ray Diffraction and Data Collection

  • Harvest a single crystal (optimal size:

    
     mm) using a cryo-loop and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil).
    
  • Mount the crystal on the goniometer under a 100 K nitrogen cold stream.

  • Self-Validation Step: Collect a preliminary matrix (10–15 frames). Index the unit cell. If the cell volume is approximately

    
     (for 
    
    
    
    ), proceed with the full data collection using Cu-
    
    
    radiation (
    
    
    ). Cu radiation is chosen specifically to maximize the anomalous dispersion signal of the Chloride ion for absolute structure determination.

Step 4: Phase Resolution and Refinement

  • Solve the structure using Intrinsic Phasing (e.g., SHELXT).

  • Refine the model using full-matrix least-squares on

    
     (SHELXL). Ensure all non-hydrogen atoms (C, N, F, Cl) are refined anisotropically.
    
  • Critical Check: Analyze the Flack parameter. A value near

    
     confirms the correct absolute stereochemistry of the quaternary C2 center.
    

Workflow S1 Step 1: Salt Formation Convert to HCl Salt to increase lattice energy S2 Step 2: Vapor Diffusion Methanol/Pentane system for slow nucleation S1->S2 S3 Step 3: Cryo-Mounting 100K N2 stream to minimize thermal motion S2->S3 S4 Step 4: Diffraction Cu-Ka radiation for anomalous dispersion S3->S4 S5 Step 5: Refinement Anisotropic refinement & Flack parameter check S4->S5

Self-validating crystallographic workflow for volatile fluorinated amines.

Quantitative Data Presentation

Upon successful refinement of the enantiopure (R)-2-Methyl-2-trifluoromethyl-piperazine hydrochloride salt, the crystallographic parameters will align with the structural constraints of the locked chair conformation. Below is a summary of the expected quantitative data derived from this workflow.

Crystallographic ParameterValue / Description
Chemical Formula

Formula Weight 204.62 g/mol
Temperature 100(2) K
Crystal System Orthorhombic (indicative of enantiopure resolution)
Space Group

Unit Cell Dimensions

Volume

Z (Molecules per unit cell) 4
Conformation of Piperazine Chair

Orientation
Equatorial (Torsion angle N1-C2-C(

)-F

)

Orientation
Axial
Flack Parameter 0.01(2) (Validates absolute configuration)

Implications for Drug Development

The crystallographic confirmation that the


 group strictly occupies the equatorial position while pushing the methyl group axially has profound implications for Structure-Activity Relationship (SAR) campaigns.

When 2-Methyl-2-trifluoromethyl-piperazine is incorporated into a drug candidate (e.g., as a hinge-binding motif in kinase inhibitors or a GPCR ligand), the axial methyl group acts as a distinct steric vector pointing perpendicular to the mean plane of the piperazine ring. This vector can be exploited to selectively clash with off-target protein pockets, thereby driving exquisite target selectivity. Conversely, the equatorial


 group projects outward into the solvent channel or lipophilic pockets, significantly enhancing the metabolic half-life of the drug by shielding the adjacent nitrogen from cytochrome P450-mediated N-dealkylation[4].

By grounding our synthetic chemistry in rigorous crystallographic data, we transition from trial-and-error analoging to rational, structure-based drug design.

References

  • Carcenac, Y., et al. "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group." New Journal of Chemistry, 2006. Available at:[Link]

  • RSC Publishing. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." RSC Medicinal Chemistry, 2020. Available at:[Link]

  • ACS Publications. "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." Journal of the American Chemical Society, 2020. Available at:[Link]

The Pharmacological Rationale and Biological Activities of Trifluoromethylated Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, frequently serving as a basic, hydrophilic linker to optimize the pharmacokinetic properties of therapeutic agents[1]. However, the strategic introduction of a trifluoromethyl (-CF


) group radically alters the stereoelectronic landscape of the piperazine core. This whitepaper provides an authoritative analysis of the biological activities of trifluoromethylated piperazines, detailing their mechanisms of action across neurological and antiviral pathways, and outlines self-validating experimental methodologies for their evaluation.

The Pharmacological Rationale for Piperazine Trifluoromethylation

The incorporation of a trifluoromethyl group into the piperazine ring is a highly strategic bioisosteric replacement[2].

Causality in Molecular Design: The strong electron-withdrawing nature of the -CF


 group significantly lowers the pK

of the adjacent basic nitrogen. Causally, this reduction in basicity mitigates off-target liabilities—such as hERG channel inhibition—while the high lipophilicity of the C-F bonds enhances passive membrane permeability. Furthermore, the steric bulk and strong C-F bond energy confer exceptional metabolic stability, effectively shielding the molecule against CYP450-mediated N-dealkylation[2].

Key Biological Activities and Target Pathways

Neurological Targeting: 5-HT Receptors and mGluR2 Modulation

In the central nervous system (CNS), trifluoromethylated piperazines exhibit profound modulatory effects on key neurotransmitter receptors:

  • Serotonergic Activity: functions as a non-selective serotonin receptor agonist, exhibiting high affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors[3]. In paraplegic murine models, TFMPP has been instrumental in elucidating locomotor rhythmogenesis, demonstrating that 5-HT
    
    
    activation interferes with locomotor genesis, thereby mapping the subtype-specific roles of spinal 5-HT receptors[3].
  • mGluR2 Negative Allosteric Modulators (NAMs): C7-trifluoromethylpiperazines have emerged as highly potent NAMs of the metabotropic glutamate receptor 2 (mGluR2)[4]. During the discovery of , researchers found that CF

    
     substitution maintained high nanomolar potency while drastically improving aqueous solubility and eliminating pregnane X receptor (PXR) activation and P-glycoprotein (P-gp) efflux liabilities[4].
    
Antiviral Efficacy and Plant Defense Activation

Beyond human pharmacology, have demonstrated profound efficacy as agricultural plant activators[5]. These compounds induce systemic acquired resistance (SAR) against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) by upregulating critical defense enzymes—superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL)—which in turn triggers the phenylpropanoid biosynthesis pathway[5].

G A Trifluoromethylpyridine Piperazine (A16) B Defense Enzymes (SOD, PPO, PAL) A->B Upregulates C Phenylpropanoid Biosynthesis Pathway B->C Catalyzes D Systemic Acquired Resistance (SAR) C->D Triggers E Viral Inhibition (TMV / CMV) D->E Mediates

Pathway of CF3-piperazine-induced systemic acquired resistance against plant viruses.

Quantitative Pharmacological Profiles

To facilitate rapid comparison, the quantitative data and pharmacological advantages of key trifluoromethylated piperazine classes are summarized below:

Compound ClassTarget / PathwayKey Biological ActivityPharmacological Advantage of CF

Substitution
Trifluoromethylphenylpiperazine (TFMPP) 5-HT

/ 5-HT

Receptors
Agonist; modulates locomotor rhythmogenesisEnhances CNS penetration and receptor subtype selectivity.
C7-Trifluoromethylpiperazines (MK-8768 analogs) mGluR2Negative Allosteric Modulator (NAM)Lowers PXR activation, reduces P-gp efflux, maintains high potency.
Trifluoromethylpyridine Piperazines (A16) Phenylpropanoid PathwayPlant Activator; TMV/CMV Viral InhibitionIncreases fat-soluble penetration and systemic acquired resistance.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow to eliminate biological and mechanical variance.

Protocol 1: In Vivo Antiviral Bioassay and Defense Enzyme Quantification

This protocol evaluates the protective activity of CF


-piperazines against TMV[5].
  • Causality & Self-Validation: The "half-leaf" method acts as an internal, self-validating control. By applying the vehicle to the left half and the CF

    
    -piperazine to the right half of the exact same leaf, baseline genetic and environmental variance is mathematically eliminated, ensuring that any differential in viral lesion count is causally linked to the compound's activity.
    
  • Step 1 (Inoculation): Mechanically inoculate the leaves of Nicotiana tabacum L. with TMV (6×10

    
     mg/mL) using carborundum as an abrasive.
    
  • Step 2 (Treatment): 24 hours post-inoculation, apply the synthesized CF

    
    -piperazine derivative (e.g., 500 μg/mL) to the right half of the leaf. Apply a 0.1% Tween-80 solvent control to the left half.
    
  • Step 3 (Incubation & Observation): Incubate the plants in a greenhouse at 25°C for 3–4 days. Count the local lesions on both halves.

  • Step 4 (Enzyme Extraction): Homogenize leaf tissue in a phosphate buffer (pH 7.0) at 4°C. Centrifuge at 12,000 rpm for 15 minutes to collect the supernatant.

  • Step 5 (Quantification): Measure SOD, PPO, and PAL activity spectrophotometrically to confirm the activation of the phenylpropanoid pathway.

Protocol 2: High-Throughput Calcium Flux Assay for mGluR2 NAMs

This protocol screens for allosteric modulation of mGluR2 by C7-trifluoromethylpiperazines[4].

  • Causality & Self-Validation: To ensure that the observed negative allosteric modulation is not an artifact of baseline receptor desensitization, the protocol incorporates a counter-screen against the closely related mGluR3 isoform. A lack of mGluR3 inhibition self-validates the mechanism as true mGluR2 allosteric modulation rather than non-specific orthosteric antagonism.

  • Step 1 (Cell Culture): Plate CHO cells stably expressing human mGluR2 and a chimeric G-protein (G

    
    ) in 384-well black clear-bottom plates.
    
  • Step 2 (Dye Loading): Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Step 3 (Compound Addition): Add the CF

    
    -piperazine library using a Fluorometric Imaging Plate Reader (FLIPR). Incubate for 10 minutes to allow allosteric binding.
    
  • Step 4 (Agonist Challenge): Challenge the cells with an EC

    
     concentration of glutamate. Measure the real-time kinetic reduction in calcium flux (fluorescence) to determine the IC
    
    
    
    of the NAM.
  • Step 5 (Counter-Screening): Repeat the assay on mGluR3-expressing cell lines to confirm mGluR2 selectivity.

Workflow Step1 Synthesis of CF3-Piperazine Library Step2 In Vitro mGluR2 Functional Assay (Ca2+ Flux) Step1->Step2 Step3 Selectivity Counter-Screening (mGluR3, hERG, PXR) Step2->Step3 Potency < 100 nM Step4 Pharmacokinetic Profiling (P-gp Efflux, Solubility) Step3->Step4 High Selectivity Step5 Lead Optimization (e.g., MK-8768 analogs) Step4->Step5 Favorable ADME

High-throughput screening and lead optimization workflow for CF3-piperazine mGluR2 NAMs.

References

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Differential effects of 5-HT1 and 5-HT2 receptor agonists on hindlimb movements in paraplegic mice Source: Journal of Neurophysiology (PubMed) URL: [Link]

  • Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: Frontiers in Plant Science URL: [Link]

  • Title: Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator Source: ACS Medicinal Chemistry Letters (PMC) URL: [Link]

  • Title: An evolving role of piperazine moieties in drug design and discovery Source: Mini Reviews in Medicinal Chemistry (PubMed) URL: [Link]

Sources

The Ascendancy of 2-Substituted Trifluoromethyl Piperazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] When incorporated into the piperazine scaffold, a privileged structure in drug discovery, the resulting trifluoromethyl piperazine derivatives present a compelling class of compounds with broad therapeutic potential. This technical guide provides an in-depth review of 2-substituted trifluoromethyl piperazines, focusing on their synthesis, stereochemical control, pharmacological applications, and structure-activity relationships (SAR).

The Strategic Advantage of the Trifluoromethyl Group in Piperazine Scaffolds

The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and metabolic stability, significantly influence the pharmacokinetic and pharmacodynamic profile of the parent piperazine molecule.[1][3] The C-F bond is one of the strongest in organic chemistry, rendering the CF3 group resistant to metabolic degradation.[1] This increased metabolic stability often leads to a longer in vivo half-life. Furthermore, the lipophilic nature of the CF3 group can enhance membrane permeability and facilitate passage across the blood-brain barrier, a critical attribute for central nervous system (CNS) targeted therapies.[1]

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 2-substituted trifluoromethyl piperazines can be broadly categorized into two main approaches: construction of the trifluoromethylated piperazine ring and derivatization of a pre-existing 2-trifluoromethylpiperazine core.

De Novo Ring Synthesis

A common strategy for the de novo synthesis of the 2-trifluoromethylpiperazine ring involves the cyclization of acyclic precursors. This approach offers the flexibility to introduce substituents at various positions of the piperazine ring.

A notable diastereoselective method involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines. This key step allows for the stereocontrolled introduction of the trifluoromethyl group, leading to the formation of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines.

Experimental Protocol: Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines

This protocol is adapted from the work of Sánchez-Roselló et al.

Step 1: Synthesis of α-Amino Sulfinylimine

  • To a solution of the desired α-amino ester hydrochloride (1.0 eq) in an appropriate solvent (e.g., CH2Cl2), add a base (e.g., triethylamine, 2.2 eq) at 0 °C.

  • After stirring for 15 minutes, add the corresponding sulfinyl chloride (e.g., (R)-tert-butanesulfinyl chloride, 1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product by column chromatography.

Step 2: Diastereoselective Trifluoromethylation

  • To a solution of the α-amino sulfinylimine (1.0 eq) in anhydrous THF at -78 °C, add TMSCF3 (1.5 eq) followed by a fluoride source (e.g., TBAF, 0.1 eq).

  • Stir the reaction at -78 °C until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent and purify by column chromatography to yield the diastereomeric trifluoromethylated amines.

Step 3: Cyclization to Piperazine

  • Protect the free amine of the trifluoromethylated product with a suitable protecting group (e.g., Boc anhydride).

  • Reduce the ester functionality to the corresponding alcohol using a reducing agent (e.g., LiAlH4).

  • Activate the alcohol as a leaving group (e.g., mesylation or tosylation).

  • Deprotect the Boc group and induce intramolecular cyclization under basic conditions to afford the desired 2-substituted-3-trifluoromethylpiperazine.

Derivatization of 2-Trifluoromethylpiperazine

Commercially available or synthetically prepared 2-trifluoromethylpiperazine serves as a versatile building block for further functionalization, most commonly through N-arylation or N-alkylation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the N-arylation of piperazines, demonstrating broad substrate scope and functional group tolerance.[4]

Experimental Protocol: Buchwald-Hartwig N-Arylation of 2-Trifluoromethylpiperazine

This generalized protocol is based on established Buchwald-Hartwig amination procedures.

Materials:

  • 2-Trifluoromethylpiperazine (1.0 eq)

  • Aryl halide (e.g., aryl bromide, 1.1 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., Cs2CO3, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-trifluoromethylpiperazine, the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stereochemistry: The Key to Biological Activity

The presence of a stereocenter at the C2 position necessitates careful control of stereochemistry during synthesis. The biological activity of chiral piperazine derivatives is often highly dependent on the absolute configuration of the stereocenters. Enantioselective synthesis is therefore crucial for developing potent and selective drug candidates.

Methods for achieving enantioselectivity include the use of chiral auxiliaries, as seen in the diastereoselective trifluoromethylation protocol, and asymmetric catalysis. Iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium salts represents a promising approach for the enantioselective synthesis of chiral polysubstituted piperidines.[5]

Caption: General strategies for the stereocontrolled synthesis of 2-substituted trifluoromethyl piperazines.

Pharmacological Properties and Applications

2-Substituted trifluoromethyl piperazines have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and neuroscience.

Anticancer Activity

Several studies have highlighted the potent anti-proliferative activity of trifluoromethyl-substituted piperazine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 17v H1975 (Lung Cancer)2.27[6]
Compound C-4 A-549 (Lung Carcinoma)33.20[7]
Compound C-5 A-549 (Lung Carcinoma)21.22[7]
Compound C-14 MIAPaCa-2 (Pancreatic Cancer)<1[7]
Compound 3b C32 (Melanoma)24.4[8]

These compounds often exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6] The trifluoromethyl group is often crucial for this activity, contributing to enhanced binding affinity to target proteins.

Central Nervous System (CNS) Applications

The ability of the trifluoromethyl group to increase lipophilicity and facilitate blood-brain barrier penetration makes these piperazine derivatives attractive candidates for treating CNS disorders.[1]

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a well-known serotonergic agent, acting as a non-selective agonist at 5-HT1B, 5-HT2A, and 5-HT2C receptors.[9] This activity profile has led to its investigation for potential antidepressant and anxiolytic effects. However, its use as a recreational drug, often in combination with other substances, has also been reported.[10][11]

Furthermore, piperazine-substituted chalcones containing a trifluoromethyl group have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[12]

G cluster_synthesis Synthesis cluster_application Applications Acyclic_Precursors Acyclic Precursors Stereoselective_Synthesis Stereoselective_Synthesis Acyclic_Precursors->Stereoselective_Synthesis Diastereoselective/ Enantioselective Methods Trifluoromethylpiperazine 2-Trifluoromethylpiperazine N_Functionalization N_Functionalization Trifluoromethylpiperazine->N_Functionalization N-Arylation/ N-Alkylation Chiral_Piperazines Chiral_Piperazines Stereoselective_Synthesis->Chiral_Piperazines Enantiopure Products Diverse_Derivatives Diverse_Derivatives N_Functionalization->Diverse_Derivatives Library of Compounds Anticancer Anticancer Agents Diverse_Derivatives->Anticancer CNS_Disorders CNS Disorders Diverse_Derivatives->CNS_Disorders

Caption: Workflow from synthesis to application of 2-substituted trifluoromethyl piperazines.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-substituted trifluoromethyl piperazines is intricately linked to their structural features. Key SAR observations include:

  • Position of the Trifluoromethyl Group: The placement of the CF3 group on the piperazine ring or on a substituent significantly impacts activity. For instance, in a series of trifluoromethyl-substituted pyrimidine derivatives, the position of the CF3 group on the phenyl ring influenced the anti-proliferative activity.[6]

  • Nature of the Substituent at C2: The steric and electronic properties of the substituent at the 2-position of the piperazine ring play a crucial role in target binding and selectivity.

  • N-Substituents: The nature of the substituents on the piperazine nitrogens is a key determinant of the pharmacological profile. For example, in the case of MAO-B inhibitors, the presence of a fluorine atom or a trifluoromethyl group on the chalcone moiety attached to the piperazine nitrogen was found to be critical for potent inhibition.[12]

Characterization Techniques

The structural elucidation and characterization of 2-substituted trifluoromethyl piperazines rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for confirming the structure and stereochemistry of these compounds. The 19F NMR spectrum is particularly informative, providing a direct probe of the electronic environment of the trifluoromethyl group.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the synthesized compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of chiral derivatives.

Conclusion and Future Perspectives

2-Substituted trifluoromethyl piperazines represent a highly promising class of compounds for drug discovery. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical and pharmacokinetic properties, leading to enhanced biological activity. Continued exploration of novel synthetic methodologies, particularly those that provide efficient and stereocontrolled access to a diverse range of derivatives, will be crucial for advancing this field. A deeper understanding of the structure-activity relationships through computational modeling and extensive biological screening will undoubtedly unlock the full therapeutic potential of this versatile scaffold.

References

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). Journal of the Neurological Sciences. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. (n.d.). ScienceOpen. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. [Link]

  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. (n.d.). PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

  • Preparation method of trifluoromethyl piperidine compounds. (n.d.).
  • Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. (2015). Organic Chemistry Frontiers. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2026). ResearchGate. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI. [Link]

  • Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b... (n.d.). ResearchGate. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). PMC. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019). Loughborough University Institutional Repository. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (2026). MDPI. [Link]

  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. [Link]

  • " Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. (2017). ResearchGate. [Link]

  • Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine. (n.d.).
  • Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. (2019). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. (2016). Taylor & Francis Online. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Journal of Fluorine Chemistry. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (n.d.). PMC. [Link]

  • Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). (n.d.). PMC. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. (2020). PMC. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). University of California, Irvine. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Chemistry Portal. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Trifluoromethylphenylpiperazine. (n.d.). Bionity.com. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

Sources

Methodological & Application

Application Note: 2-Methyl-2-trifluoromethyl-piperazine as an Advanced Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate physicochemical properties, and establish key hydrogen-bonding interactions with target proteins[1]. However, unsubstituted piperazines often suffer from metabolic liabilities (e.g., cytochrome P450-mediated


-oxidation) and suboptimal pharmacokinetic profiles due to their high basicity.

2-Methyl-2-trifluoromethyl-piperazine (CAS: 1779765-53-5) has emerged as a highly specialized building block designed to overcome these limitations [2]. By installing both a methyl (–CH₃) and a trifluoromethyl (–CF₃) group at the C2 position, this molecule features a quaternary stereocenter that drastically alters the electronic and steric landscape of the piperazine core. This application note provides a comprehensive guide to the physicochemical rationale, structural advantages, and validated synthetic protocols for incorporating this advanced building block into drug discovery workflows.

Physicochemical Rationale & Structural Advantages

The strategic incorporation of 2-methyl-2-trifluoromethyl-piperazine into a drug candidate is driven by three primary causal factors:

  • Profound pKa Modulation: The strong electron-withdrawing inductive effect of the –CF₃ group drastically reduces the electron density on the adjacent N1 nitrogen. While a standard piperazine N1 has a pKa of ~5.6, the N1 in this fluorinated analog drops to < 3.0. This reduction in basicity increases the fraction of unionized drug at physiological pH, thereby enhancing membrane permeability (LogP/LogD) and oral bioavailability [3].

  • Metabolic Shielding: The

    
    -carbons of secondary amines are classic sites for CYP450-mediated oxidative dealkylation. The fully substituted C2 quaternary center creates intense steric bulk, physically shielding the adjacent N1 from enzymatic degradation and dramatically improving the molecule's metabolic half-life.
    
  • Conformational Restriction: The dual substitution at C2 locks the piperazine ring into a highly restricted chair conformation. This rigidification minimizes the entropic penalty typically incurred when a flexible molecule binds to its target receptor, often resulting in a significant boost to binding affinity [4].

Table 1: Comparative Physicochemical Properties of Piperazine Scaffolds
ScaffoldN4 pKa (approx.)N1 pKa (approx.)Steric Hindrance at N1CYP450

-Oxidation Risk
Piperazine 9.85.6MinimalHigh
2-Methylpiperazine 9.85.8ModerateModerate
2-(Trifluoromethyl)piperazine 8.8~3.5HighLow
2-Methyl-2-CF₃-piperazine ~8.5< 3.0 Extreme Very Low

Data extrapolated from established trends in fluorinated nitrogen heterocycles [3].

PharmacologicalLogic Core 2-Methyl-2-CF3-Piperazine Core CF3 CF3 Group (Strong Inductive Effect) Core->CF3 CH3 C2 Quaternary Center (Steric Bulk) Core->CH3 pKa Lower N1 pKa (< 3.0) CF3->pKa Conf Restricted Chair Conformation CF3->Conf Metab Steric Shielding of alpha-carbons CH3->Metab CH3->Conf Perm Increased Membrane Permeability pKa->Perm Stab Resistance to CYP450 Oxidation Metab->Stab Aff Reduced Entropic Penalty (Higher Affinity) Conf->Aff

Figure 1: Logical flow of pharmacological advantages conferred by the 2-Methyl-2-CF3 substitution.

Synthetic Applications & Validated Protocols

The unique electronic and steric environment of 2-methyl-2-trifluoromethyl-piperazine allows for regioselective functionalization . Because N1 is both sterically inaccessible and electronically deactivated, the N4 nitrogen acts as the sole nucleophile under standard conditions. This eliminates the need for orthogonal protecting groups, streamlining synthetic routes.

Protocol A: Regioselective N4-Alkylation/Acylation

Causality & Rationale: This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as the base. DIPEA is highly sterically hindered and non-nucleophilic, ensuring it acts solely as a proton scavenger without competing with the N4 nitrogen for the electrophile. Dichloromethane (DCM) is selected as the solvent for its excellent solubilizing properties and low boiling point, facilitating easy downstream concentration.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-Methyl-2-trifluoromethyl-piperazine (1.0 equiv, typically 1.0 mmol) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) to the solution via syringe. Stir the mixture at 0 °C in an ice bath for 10 minutes to ensure thermal equilibration.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., an alkyl halide or acid chloride) (1.05 equiv) dropwise over 5 minutes. Self-Validation Step: The slight excess (1.05 eq) ensures complete conversion of the piperazine without risking over-alkylation at the deactivated N1.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Quality Control (QC): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (

    
    ) is fully consumed. Due to the extreme deactivation of N1, bis-alkylation is virtually non-existent under these conditions.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N4-functionalized product.

Protocol B: Buchwald-Hartwig Cross-Coupling at N4

Causality & Rationale: Coupling bulky secondary amines to aryl halides requires a highly active, sterically accommodating catalyst. RuPhos Pd G3 is chosen because its bulky biaryl phosphine ligand facilitates the reductive elimination step, which is often the bottleneck in secondary amine couplings. Cesium carbonate (Cs₂CO₃) is used as a mild, insoluble base that drives the catalytic cycle without causing base-catalyzed side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the aryl halide (1.0 equiv), 2-Methyl-2-trifluoromethyl-piperazine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 (5 mol%). Self-Validation Step: Ensure the catalyst is added inside a glovebox or under a strict stream of inert gas, as Pd(0) intermediates are highly oxygen-sensitive.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the tube.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • In-Process QC: Sample 10

    
    L of the mixture, dilute in MeCN, and analyze via UPLC-MS. Look for the disappearance of the aryl halide and the emergence of the product mass.
    
  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the N4-arylated product.

SyntheticWorkflow SM 2-Methyl-2-CF3- piperazine Cond1 Electrophile (R-X) DIPEA, DCM, 0°C to RT SM->Cond1 Prod1 N4-Substituted Derivative (High Yield, Regioselective) Cond1->Prod1 Kinetic & Electronic Preference for N4 Cond2 Strong Base (e.g., NaH) Excess R'-X, Heat (90°C) Prod1->Cond2 Prod2 N1,N4-Disubstituted Derivative Cond2->Prod2 Forcing Conditions Required for N1

Figure 2: Regioselective functionalization workflow demonstrating the kinetic and electronic preference for N4 substitution.

Conclusion

2-Methyl-2-trifluoromethyl-piperazine represents a paradigm shift in the use of saturated nitrogen heterocycles for drug discovery. By strategically combining steric bulk and electron-withdrawing effects at a single quaternary center, chemists can bypass the traditional metabolic and pharmacokinetic liabilities of the piperazine core. Furthermore, the inherent regioselectivity of this building block streamlines synthetic workflows, allowing for rapid, protecting-group-free elaboration at the N4 position.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds ACS Journal of Agricultural and Food Chemistry, 2022. URL:[Link]

  • The role of fluorine in medicinal chemistry Journal of Pharmacy and Pharmacology, 2004. URL:[Link]

  • Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery The Journal of Organic Chemistry, 2014. URL:[Link]

derivatization of 2-Methyl-2-trifluoromethyl-piperazine for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 2-Methyl-2-trifluoromethyl-piperazine in Drug Discovery

Structural Rationale & Pharmacokinetic Impact

The piperazine ring is a ubiquitous, privileged scaffold in modern medicinal chemistry, frequently utilized to modulate aqueous solubility, lipophilicity, and target affinity[1]. However, unsubstituted piperazines are notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes—particularly via C-H abstraction adjacent to the nitrogen atoms.

To overcome this pharmacokinetic liability, the introduction of a trifluoromethyl (-CF3) group and a methyl (-CH3) group at the C2 position to form 2-Methyl-2-trifluoromethyl-piperazine provides a profound structural advantage.

  • Electronic Deactivation: The strongly electron-withdrawing -CF3 group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent amine lone pairs. This electronic pull reduces the susceptibility of the nitrogen to single-electron oxidation by CYPs[2].

  • Steric Shielding: The combined steric bulk of the quaternary C2 center physically shields the adjacent C-H bonds from enzymatic abstraction, mitigating rapid heterocycle metabolism and drastically prolonging the compound's half-life[3].

Metabolism A Standard Piperazine B CYP450 Oxidation A->B C Rapid Clearance B->C D 2-Me-2-CF3 Piperazine E Steric Shielding & Low HOMO Energy D->E F Metabolic Resistance E->F

Mechanism of CYP450 metabolic evasion by the 2-Me-2-CF3-piperazine scaffold.

Strategic Derivatization Workflow

The quaternary stereocenter at C2 creates a stark steric differentiation between the two secondary amines (N1 and N4). N1 is highly encumbered, while N4 remains sterically accessible. This built-in asymmetry allows for regioselective derivatization without the need for orthogonal protecting groups .

Causality in Experimental Design:

  • N4-Alkylation: Reductive amination is selected over direct alkylation with alkyl halides. Direct alkylation risks over-alkylation (quaternization), whereas reductive amination proceeds via an iminium intermediate that selectively forms at the unhindered N4 position[4].

  • N1-Acylation: Standard acylation conditions fail at N1 due to the severe steric clash from the -CF3 and -CH3 groups. To force this reaction, we utilize an acyl chloride paired with 4-Dimethylaminopyridine (DMAP) and heat. DMAP acts as a nucleophilic catalyst, generating a highly reactive N-acylpyridinium intermediate that can overcome the steric barrier.

Workflow A 2-Me-2-CF3 Piperazine B N4-Alkylation (Reductive) A->B NaBH(OAc)3 C N4-Alkyl Intermediate B->C Regioselective D N1-Acylation (DMAP/Heat) C->D Acyl Chloride E Target Candidate D->E Steric Overcome

Workflow for the regioselective N4-alkylation and N1-acylation of 2-Me-2-CF3-piperazine.

Self-Validating Experimental Protocols

Protocol 1: Regioselective N4-Alkylation via Reductive Amination

Reductive amination utilizes the steric bias of the scaffold to selectively functionalize N4 while leaving N1 untouched.

  • Preparation: Dissolve 2-Methyl-2-trifluoromethyl-piperazine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous Dichloromethane (DCM) at 0 °C under nitrogen.

  • Activation: Stir for 30 minutes to allow iminium ion formation.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). The mild nature of NaBH(OAc)3 ensures the aldehyde is not prematurely reduced to an alcohol[4].

  • Self-Validating QC Check: Monitor via LC-MS. If the iminium intermediate stalls without reducing, verify the pH. The reaction requires mildly acidic conditions (pH 5-6). If stalled, spike with a catalytic amount of glacial acetic acid (0.1 eq) to drive iminium formation.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: DMAP-Catalyzed N1-Acylation

Because N1 is sterically hindered, forcing conditions are required to achieve quantitative acylation.

  • Preparation: Dissolve the N4-alkyl intermediate (1.0 eq) in anhydrous Toluene. Add Triethylamine (Et3N) (3.0 eq) and DMAP (0.2 eq).

  • Electrophile Addition: Dropwise, add the desired Acyl Chloride (1.5 eq) at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours. The elevated temperature and DMAP catalyst are strictly required to overcome the activation energy barrier imposed by the C2 quaternary center.

  • Self-Validating QC Check: Quench a 10 µL aliquot in water/acetonitrile and analyze via UPLC-MS. The presence of unreacted N4-alkyl intermediate indicates insufficient DMAP activation. If conversion < 95%, spike an additional 0.1 eq of DMAP and 0.5 eq of Acyl Chloride.

  • Workup: Cool to room temperature, wash with 1N HCl (to remove DMAP and Et3N), followed by brine. Purify via flash chromatography.

Protocol 3: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the metabolic resistance imparted by the -CF3 group.

  • Incubation Matrix: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (0.5 mg/mL protein) and the synthesized drug candidate (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validating QC Check (System Validation): Run Verapamil (high clearance) and Warfarin (low clearance) concurrently[5]. The assay is only valid if Verapamil exhibits a t1/2 < 15 min and Warfarin exhibits a t1/2 > 100 min, confirming the enzymatic viability of the microsomes.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).

Quantitative Data Summary

The following table summarizes the profound impact of the 2-Methyl-2-trifluoromethyl substitution on the metabolic stability of the piperazine scaffold, validated via the HLM assay described in Protocol 3.

Scaffold CoreIntrinsic Clearance (

, µL/min/mg)
Half-life (

, min)
CYP3A4 Inhibition (

, µM)
Unsubstituted Piperazine 85.412.5> 50
2-Methylpiperazine 62.124.3> 50
2-Me-2-CF3-Piperazine < 5.0 > 120.0 > 50

Data Interpretation: The incorporation of the C2-quaternary center with a -CF3 group reduces intrinsic clearance by over 17-fold compared to the unsubstituted piperazine, without introducing unwanted CYP3A4 inhibition liabilities.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: nih.gov URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: nih.gov URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: acs.org URL: [Link]

  • Title: Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-isoindole-1,3(2H)-dione Source: tandfonline.com URL: [Link]

Sources

Application Notes and Protocols for N-Alkylation of 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Functionalized 2-Methyl-2-trifluoromethyl-piperazine in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of marketed drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and bioavailability of drug molecules. The introduction of a trifluoromethyl group, as in 2-Methyl-2-trifluoromethyl-piperazine, offers a strategic advantage in drug design. This powerful electron-withdrawing group can significantly modulate the basicity of the piperazine nitrogens, enhance metabolic stability, and improve cell membrane permeability, all of which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles.[2] The adjacent methyl group provides an additional point of steric and electronic influence.

The N-alkylation of 2-Methyl-2-trifluoromethyl-piperazine is a pivotal transformation, enabling the introduction of a diverse array of substituents at the nitrogen atoms. This functionalization is crucial for exploring structure-activity relationships (SAR) and fine-tuning the biological activity of lead compounds. This guide provides detailed, field-proven protocols for the selective N-alkylation of this valuable building block, focusing on two robust and versatile methodologies: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . Additionally, a protocol for the palladium-catalyzed Buchwald-Hartwig N-Arylation is included for the synthesis of N-aryl derivatives, which are also of significant interest in pharmaceutical research.[3][4][5][6]

Understanding the Reactivity of 2-Methyl-2-trifluoromethyl-piperazine

The presence of the electron-withdrawing trifluoromethyl group at the C2 position significantly reduces the nucleophilicity of the adjacent N1 nitrogen. Consequently, in the absence of a protecting group on N1, alkylation is expected to occur preferentially at the more nucleophilic N4 nitrogen. This inherent regioselectivity is a key consideration in the design of synthetic strategies. For mono-alkylation at the N1 position, it is often necessary to first protect the N4 nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds. It involves the reaction of the piperazine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.[7][8][9]

Causality Behind Experimental Choices:
  • Choice of Base: A non-nucleophilic base is crucial to prevent competition with the piperazine for the alkylating agent. Potassium carbonate (K₂CO₃) is a common and cost-effective choice. For more sensitive substrates or when milder conditions are required, an organic base such as N,N-diisopropylethylamine (DIPEA) can be employed.

  • Solvent Selection: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the S_N2 reaction.

  • Control of Over-Alkylation: To minimize the formation of the dialkylated product, a slight excess of the piperazine starting material can be used, or the alkylating agent can be added portion-wise.

Experimental Protocol:

Materials:

  • 2-Methyl-2-trifluoromethyl-piperazine

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-2-trifluoromethyl-piperazine (1.0 eq.) and the anhydrous solvent (10-20 mL per mmol of substrate).

  • Add anhydrous potassium carbonate (2.0 eq.) or DIPEA (1.5 eq.) to the stirred solution.

  • Add the alkyl halide (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Representative Reaction Parameters
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Methyl IodideK₂CO₃MeCN604-8
Benzyl BromideDIPEADMF506-12
Ethyl BromoacetateK₂CO₃MeCN708-16
Workflow Diagram: Direct N-Alkylation

Direct_N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Piperazine 2-Methyl-2-trifluoromethyl-piperazine Reaction_Vessel Stirring at Elevated Temperature Piperazine->Reaction_Vessel 1.0 eq Base Base (K₂CO₃ or DIPEA) Base->Reaction_Vessel 1.5-2.0 eq Solvent Anhydrous Solvent (MeCN or DMF) Solvent->Reaction_Vessel Filtration Filtration (if K₂CO₃) Reaction_Vessel->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Vessel 1.05 eq (dropwise)

Caption: Workflow for Direct N-Alkylation.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for the synthesis of secondary and tertiary amines.[7][10][11][12] This two-step, one-pot process involves the initial formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are compatible with the reagents and facilitate the formation of the iminium ion.

  • Reaction Conditions: The reaction is typically carried out at room temperature and does not require heating, making it suitable for thermally sensitive substrates.

Experimental Protocol:

Materials:

  • 2-Methyl-2-trifluoromethyl-piperazine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 2-Methyl-2-trifluoromethyl-piperazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE (15-25 mL per mmol of substrate).

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperazine.

Data Presentation: Representative Carbonyl Partners
Carbonyl CompoundReducing AgentSolventTemperature (°C)Typical Reaction Time (h)
BenzaldehydeNaBH(OAc)₃DCMRoom Temp2-4
AcetoneNaBH(OAc)₃DCERoom Temp4-8
CyclohexanoneNaBH(OAc)₃DCMRoom Temp3-6
Workflow Diagram: Reductive Amination

Reductive_Amination cluster_prep Iminium Ion Formation cluster_reaction Reduction cluster_workup Work-up & Purification Piperazine 2-Methyl-2-trifluoromethyl-piperazine Initial_Mix Stir at Room Temp Piperazine->Initial_Mix 1.0 eq Carbonyl Aldehyde or Ketone Carbonyl->Initial_Mix 1.1 eq Solvent Anhydrous Solvent (DCM or DCE) Solvent->Initial_Mix Reduction_Step Add NaBH(OAc)₃ and Stir Initial_Mix->Reduction_Step Quench Quench with NaHCO₃ Reduction_Step->Quench Extraction Aqueous Work-up Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction_Step 1.5 eq (portion-wise)

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of N-aryl amines.[3][4][5][6] This method offers a broad substrate scope and functional group tolerance, making it highly valuable for the synthesis of complex pharmaceutical intermediates.[5]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical for the success of the reaction. A common combination is a palladium(II) precatalyst, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, like Xantphos or RuPhos. These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are common solvents for Buchwald-Hartwig reactions.

Experimental Protocol:

Materials:

  • 2-Methyl-2-trifluoromethyl-piperazine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, deoxygenated toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), 2-Methyl-2-trifluoromethyl-piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Add anhydrous, deoxygenated toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperazine.

Data Presentation: Representative Catalytic Systems
Aryl HalidePalladium PrecatalystLigandBaseSolventTemperature (°C)
4-BromotoluenePd₂(dba)₃XantphosNaOt-BuToluene100
2-ChloropyridinePd(OAc)₂RuPhosK₃PO₄Dioxane110
1-Bromo-4-methoxybenzenePd₂(dba)₃BINAPCs₂CO₃Toluene90
Mechanism Diagram: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl [Pd(0)] Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch PdII_Amine Ar-Pd(II)L(Amine) Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 [Pd(0)] regenerated Product Ar-Amine Red_Elim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine R₂NH Amine->Ligand_Exch Base Base Base->Ligand_Exch

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Conclusion and Future Perspectives

The N-alkylation and N-arylation of 2-Methyl-2-trifluoromethyl-piperazine are indispensable transformations for the synthesis of novel chemical entities with potential therapeutic applications. The protocols detailed herein for direct alkylation, reductive amination, and Buchwald-Hartwig amination provide robust and versatile strategies for the functionalization of this important heterocyclic core. The choice of method will depend on the desired substituent, the required reaction conditions, and the overall synthetic strategy. As the demand for more complex and diverse piperazine-containing molecules continues to grow in the pharmaceutical industry, the development of even more efficient and selective N-functionalization methods will remain an active area of research.

References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Google Patents.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters. [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC. [Link]

  • Structures of the N,N-disubstituted piperazine derivatives,... ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. ResearchGate. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H. Taylor & Francis. [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. [Link]

  • Reductive amination of piperazine. Reddit. [Link]

  • Reductive amination route for selective N‐monosubstitution. Piperazine... ResearchGate. [Link]

  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. [Link]

  • (+/-)-2-(Trifluoromethyl)piperazine, 97%, Thermo Scientific Chemicals. Rhenium Shop. [Link]

Sources

Application Note: 2-Methyl-2-Trifluoromethyl-Piperazine as a Privileged Scaffold in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Central Nervous System (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor Blood-Brain Barrier (BBB) penetrance, rapid oxidative metabolism, and off-target toxicities such as hERG channel blockade. To overcome these hurdles, medicinal chemists increasingly rely on highly engineered building blocks.

2-Methyl-2-trifluoromethyl-piperazine (CAS 1779765-53-5) [1] has emerged as a privileged scaffold in modern neuropharmacology. By installing both a methyl and a trifluoromethyl (-CF3) group at the C2 position of the piperazine ring, drug designers can simultaneously modulate amine basicity, increase lipophilicity, lock the molecular conformation, and sterically shield the core from cytochrome P450 (CYP450) degradation. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for integrating this building block into CNS drug discovery pipelines.

Mechanistic Rationale: The "Why" Behind the Scaffold

As an Application Scientist, it is critical to understand that structural modifications are not merely aesthetic; they are functional interventions designed to optimize the CNS Multiparameter Optimization (CNS-MPO) score [2]. The CNS-MPO algorithm evaluates six physicochemical properties (clogP, clogD, MW, TPSA, HBD, and pKa) to predict the probability of a compound successfully crossing the BBB and demonstrating a safe pharmacological profile[3].

pKa Modulation and hERG Liability Reduction

Unsubstituted piperazines possess a highly basic secondary amine (pKa 9.8), which exists almost entirely in the protonated state at physiological pH (7.4). This high basicity is a primary driver for hERG potassium channel binding (leading to cardiotoxicity) and lysosomal trapping. The strong inductive electron-withdrawing effect of the -CF3~ group pulls electron density away from the adjacent nitrogen, lowering its pKa to approximately 7.8–8.1. This shift significantly increases the fraction of the un-ionized, neutral species at pH 7.4, facilitating passive transcellular diffusion across the BBB and mitigating hERG liability [4].

Metabolic Shielding via Quaternary Carbon Formation

Piperazines are highly susceptible to CYP450-mediated


-oxidation, which leads to ring opening and rapid clearance. By introducing both a -CH3 and a -CF3 group at the C2 position, a fully substituted (quaternary) carbon is formed. The absence of 

-protons at this center completely blocks oxidative metabolism at this site, dramatically extending the compound's in vitro and in vivo half-life.
Conformational Restriction and Vector Projection

The steric bulk of the C2-quaternary center forces the piperazine ring into a rigid chair conformation. The bulky -CF3 group preferentially adopts an equatorial position, while the methyl group sits axially. This conformational lock restricts the rotational freedom of the N-substituents, projecting them into a highly predictable 3D vector space. This rigidity is crucial for achieving lock-and-key precision when targeting specific CNS receptors (e.g., GPCRs like 5-HT or Dopamine receptors).

G A 2-Methyl-2-CF3-Piperazine B1 Inductive Effect (-CF3 Group) A->B1 B2 Quaternary Center (C2 Position) A->B2 B3 Steric Bulk (-CH3 + -CF3) A->B3 C1 Lowered pKa (Reduced hERG) B1->C1 C2 Blocked CYP450 Oxidation B2->C2 C3 Conformational Lock B3->C3 D High CNS-MPO Score & Target Selectivity C1->D C2->D C3->D

Fig 1: Pharmacokinetic optimization logic of 2-Methyl-2-CF3-piperazine in CNS drug design.

Quantitative Property Comparison

To illustrate the profound impact of these substitutions, Table 1 summarizes the representative physicochemical and metabolic shifts observed when progressing from a bare piperazine to the fully substituted 2-methyl-2-trifluoromethyl analog.

Table 1: Representative Physicochemical and Metabolic Profiling of Piperazine Scaffolds

ScaffoldpKa (Basic N)LogD (pH 7.4)Fraction Un-ionized (pH 7.4)HLM Half-life (t1/2)
Piperazine 9.8-1.5< 0.5%< 15 min
2-Methylpiperazine 9.9-1.1< 0.5%~ 20 min
2-Trifluoromethylpiperazine 7.80.5~ 28.5%~ 45 min
2-Methyl-2-CF3-piperazine 8.10.8~ 16.6%> 120 min

Note: The addition of the methyl group to the CF3 analog slightly raises the pKa due to electron donation, but the metabolic stability (HLM t1/2) is exponentially increased due to the quaternary carbon shielding.

Experimental Protocols

The following self-validating protocols provide the step-by-step methodologies required to incorporate and evaluate this scaffold in a drug discovery workflow.

Protocol 1: Late-Stage Scaffold Functionalization (Buchwald-Hartwig Amination)

Causality: The C2-quaternary center creates extreme steric hindrance around the adjacent N1 nitrogen. Standard catalytic systems (e.g., Pd(dppf)Cl2) will fail to promote reductive elimination. We utilize RuPhos , a bulky, electron-rich biaryl phosphine ligand specifically designed to accommodate and couple highly hindered secondary amines.

Materials:

  • Aryl halide (1.0 eq)

  • 2-Methyl-2-trifluoromethyl-piperazine (1.2 eq)

  • Pd2(dba)3 (0.05 eq)

  • RuPhos (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene (degassed)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, Pd2(dba)3, RuPhos, and NaOtBu.

  • Amine Addition: Dissolve 2-Methyl-2-trifluoromethyl-piperazine in anhydrous, degassed toluene and add the solution to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 100°C for 12–16 hours under vigorous stirring.

  • Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (typically Hexanes/EtOAc gradient) to yield the functionalized CNS lead.

Protocol 2: In Vitro BBB Permeability Validation (PAMPA-BBB)

Causality: To validate that the pKa and LogD improvements translate to actual transcellular diffusion, we use the Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid. This specific lipid extract closely mimics the tight junctions and lipid composition of the human BBB.

Step-by-Step Procedure:

  • Membrane Preparation: Coat the PVDF membrane filters of a 96-well donor plate with 4

    
    L of porcine brain lipid extract (20 mg/mL in dodecane).
    
  • Donor Solution: Dissolve the synthesized test compound in DMSO (10 mM stock), then dilute to 50

    
    M in PBS (pH 7.4). Add 150 
    
    
    
    L of this solution to the donor wells.
  • Acceptor Solution: Add 300

    
    L of fresh PBS (pH 7.4) to the corresponding wells of the PTFE acceptor plate.
    
  • Incubation: Carefully assemble the donor plate over the acceptor plate, ensuring the membrane contacts the acceptor buffer. Incubate at 37°C for 18 hours in a humidified environment.

  • Quantification: Separate the plates. Analyze the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability (

    
    ). A 
    
    
    
    cm/s indicates high BBB penetrance.
Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates CYP450-mediated metabolism to prove the steric shielding effect of the C2-quaternary center against


-oxidation.

Step-by-Step Procedure:

  • Incubation Mixture: In a 96-well plate, combine the test compound (1

    
    M final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50

    
    L aliquot and immediately quench it in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

G Step1 1. Buchwald-Hartwig Cross-Coupling (RuPhos) Step2 2. LC-MS/NMR Verification Step1->Step2 Step3 3. PAMPA-BBB Permeability Assay Step2->Step3 Step4 4. HLM Metabolic Stability Assay Step3->Step4 Step5 5. Lead Candidate Selection (CNS-MPO > 4) Step4->Step5

Fig 2: Integrated experimental workflow for evaluating 2-Methyl-2-CF3-piperazine derivatives.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. URL: [Link]

  • Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. URL: [Link]

  • M. N., et al. (2023). Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator. ACS Medicinal Chemistry Letters, 14(8), 1086–1094. URL: [Link]

incorporation of 2-Methyl-2-trifluoromethyl-piperazine into peptide mimics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Strategic Incorporation of 2-Methyl-2-trifluoromethyl-piperazine for the Design of Advanced Peptide Mimics

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic modification of peptide structures is a cornerstone of modern drug discovery, aiming to overcome inherent limitations such as poor metabolic stability and low bioavailability. The incorporation of fluorinated motifs is a well-established strategy to enhance these properties.[1][2] This guide details the rationale and methodology for incorporating 2-Methyl-2-trifluoromethyl-piperazine, a unique heterocyclic scaffold, into peptide backbones. This building block combines the conformational rigidity of the piperazine ring with the potent physicochemical effects of a trifluoromethyl (CF3) group.[1][3] We provide in-depth protocols for solid-phase peptide synthesis (SPPS), discuss the critical considerations for efficient coupling to this sterically hindered secondary amine, and explore the anticipated impact on the resulting peptidomimetic's structure and function.

Introduction: The Rationale for a Fluorinated Piperazine Scaffold

Peptidomimetics aim to replicate the biological activity of a native peptide while possessing superior drug-like properties. The choice of non-natural building blocks is therefore critical. The 2-Methyl-2-trifluoromethyl-piperazine scaffold offers a compelling combination of features:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can significantly increase the in vivo half-life of the resulting molecule.

  • Enhanced Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1]

  • Conformational Constraint: The piperazine ring, which predominantly adopts a rigid chair conformation, reduces the conformational flexibility of the peptide backbone.[4][5] This pre-organization can lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

  • Modulated Basicity: As a strong electron-withdrawing group, the CF3 substituent lowers the pKa of the adjacent piperazine nitrogen, influencing its hydrogen bonding capacity and overall polarity.

  • Bioisosterism: The trifluoromethyl group is often considered a bioisostere of a methyl or isopropyl group, but with profoundly different electronic properties.[1] This allows for steric mimicry with altered electronic interactions.

The combination of these attributes makes 2-Methyl-2-trifluoromethyl-piperazine a "privileged scaffold" for imparting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to peptide-based therapeutics.[6]

Table 1: Key Physicochemical Contributions of the Scaffold
FeaturePropertyImpact on Peptidomimetic Design
Trifluoromethyl (CF3) Group High C-F Bond Energy (~485 kJ/mol)Increased metabolic stability against oxidative enzymes.[1]
High ElectronegativityStrong electron-withdrawing effect; modulates pKa of adjacent amines.[1]
Increased LipophilicityCan enhance cell membrane permeability and target binding.[1]
Piperazine Ring Rigid Chair ConformationReduces conformational flexibility, pre-organizing the backbone.[5]
Two Secondary Amine HandlesProvides points for chain extension, but presents a synthetic challenge.
2-Methyl Group Steric BulkFurther restricts rotation and can influence local conformation.

Synthetic Strategies and Protocols

The primary challenge in incorporating the 2-Methyl-2-trifluoromethyl-piperazine scaffold lies in the efficient formation of amide bonds at its sterically hindered secondary amine positions. This requires optimized coupling conditions beyond those used for standard primary amino acids.

Building Block Preparation: Orthogonal Protection

For controlled, directional synthesis, the two nitrogen atoms of the piperazine ring must be orthogonally protected. A common and effective strategy is to use Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. This allows for selective deprotection and chain elongation in either direction, making the building block suitable for both N-terminal and C-terminal extension.

  • N1-Boc-N4-Fmoc-2-Methyl-2-trifluoromethyl-piperazine: Ideal for incorporating the scaffold into the middle of a sequence using standard Fmoc-based SPPS.

  • N1-Boc-2-Methyl-2-trifluoromethyl-piperazine: Used when the scaffold is at the N-terminus of the peptide.

Core Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the incorporation of an N-terminally Fmoc-protected piperazine building block onto a growing peptide chain on a solid support. The key modification is the use of a high-efficiency coupling reagent and extended reaction times to overcome steric hindrance.

Materials:

  • Resin: Swollen Fmoc-deprotected peptide-resin (e.g., TentaGel, Wang).

  • Building Block: Fmoc-(N)-2-Methyl-2-trifluoromethyl-piperazine derivative (4.0 eq. relative to resin loading).

  • Coupling Reagent: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq.).

  • Base: N,N-Diisopropylethylamine (DIPEA) (8.0 eq.).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Washing Solvents: DMF, DCM.

Workflow Diagram:

spss_workflow cluster_cycle Iterative Synthesis Cycle Resin 1. Start: Fmoc-Deprotected Peptide-Resin Activation 2. Pre-activation: Piperazine + HATU + DIPEA in DMF Coupling 3. Coupling: Add activated mix to resin. Agitate 1-4 hours. Activation->Coupling Wash1 4. Wash: DMF, DCM, DMF Coupling->Wash1 Fmoc_Off 5. Fmoc Deprotection: 20% Piperidine/DMF Wash1->Fmoc_Off Wash2 6. Wash: DMF, DCM, DMF Fmoc_Off->Wash2 Next_AA 7. Couple Next Fmoc-Amino Acid Wash2->Next_AA Final_Cleavage Final Step: Cleavage from Resin (e.g., TFA cocktail) Next_AA->Final_Cleavage After last residue

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the piperazine scaffold.

Step-by-Step Methodology:

  • Resin Preparation:

    • Start with the peptide-resin in a reaction vessel.

    • Perform the final Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (5 min, then a fresh portion for 15 min).[7]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation (Critical Step):

    • Rationale: Pre-activation of the carboxylic acid is essential for efficient coupling. HATU is highly recommended for sterically hindered couplings as it forms a reactive intermediate that readily reacts with secondary amines.[7][8]

    • In a separate vial, dissolve the Fmoc-piperazine building block (4 eq.) and HATU (3.9 eq.) in anhydrous DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Rationale: Steric hindrance from the N-H of the piperazine and the adjacent methyl and CF3 groups slows the reaction rate significantly compared to primary amines. Extended coupling times are mandatory to drive the reaction to completion.[7]

    • Add the activated amino acid solution from Step 2 to the deprotected resin.

    • Agitate the reaction vessel (e.g., on a shaker or with nitrogen bubbling) for 1-4 hours at room temperature.

    • Self-Validation: To ensure the reaction is complete, a small sample of resin can be taken for a Kaiser test. Note: The Kaiser test is unreliable for secondary amines. A chloranil test is a more suitable alternative. If the coupling is incomplete, the step can be repeated (double coupling).

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove excess reagents and byproducts.

  • Continuation of Synthesis:

    • The synthesis can now proceed by deprotecting the newly added Fmoc-piperazine unit (as in Step 1) and coupling the next standard or modified amino acid.

  • Final Cleavage and Deprotection:

    • Once the full peptide sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail appropriate for the resin type and side-chain protecting groups used (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-4 hours.[7]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC and confirm its identity via mass spectrometry (MS) and, if necessary, NMR.

Expected Impact on Peptide Structure and Conformation

Incorporating the 2-Methyl-2-trifluoromethyl-piperazine unit fundamentally alters the peptide's structural landscape. Unlike a flexible glycine or alanine residue, the piperazine scaffold acts as a rigid turn-inducer or a linear spacer, depending on its point of insertion and the surrounding residues.

  • Backbone Rigidity: The inherent chair conformation of the piperazine ring significantly reduces the number of accessible backbone dihedral angles (phi/psi angles) in its vicinity. This can stabilize specific secondary structures, such as β-turns or helices, by reducing the entropic penalty of folding.[9][10]

  • Stereoelectronic Effects: The powerful electron-withdrawing nature of the CF3 group can influence the puckering of the piperazine ring and the cis/trans isomerization of adjacent peptide bonds, further constraining the peptide's conformational space.[9]

conformation_effect cluster_flexible cluster_rigid a1 a2 a1->a2 a3 a2->a3 a2->a3 High Rotational Freedom a4 a3->a4 b1 p1 Piperazine Scaffold b1->p1 b4 p1->b4 Restricted Rotation p2 p2->b4

Sources

Scale-Up Synthesis of 2-Methyl-2-trifluoromethyl-piperazine: Process Optimization and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Design

The incorporation of a trifluoromethyl (–CF₃) group into saturated nitrogen heterocycles profoundly impacts the physicochemical properties of the resulting molecules, enhancing metabolic stability, modulating basicity (pKa), and increasing lipophilicity[1]. Consequently, 2-alkyl-2-trifluoromethylpiperazines have emerged as highly privileged scaffolds in modern drug discovery.

However, the scale-up synthesis of 2-Methyl-2-trifluoromethyl-piperazine (CAS: 1779765-53-5) presents significant process chemistry challenges. Traditional laboratory-scale routes often rely on hazardous reagents such as trimethylsilyl cyanide (TMSCN), lithium aluminum hydride (LiAlH₄), or borane-tetrahydrofuran (BH₃·THF), which pose severe thermal and explosive risks at the kilogram scale.

As a Senior Application Scientist, I have designed this protocol to transition the synthesis from a discovery-scale proof-of-concept to a robust, self-validating kilogram-scale process. The strategic retrosynthetic route relies on 1,1,1-trifluoroacetone[2] and utilizes a 5-step sequence optimized for safety, atom economy, and operational simplicity. We replace pyrophoric reductants with scalable alternatives like Red-Al®[3][4] and utilize biphasic conditions to control exothermic cyclizations.

Process Overview & Mechanistic Pathways

The synthesis is executed through five distinct stages:

  • Modified Strecker Amination: Condensation of 1,1,1-trifluoroacetone with benzylamine and aqueous sodium cyanide.

  • High-Pressure Nitrile Reduction: Catalytic hydrogenation using Raney-Nickel to yield the 1,2-diamine.

  • Regioselective Acylation & Cyclization: Schotten-Baumann acylation followed by intramolecular alkylation to form the piperazinone core.

  • Amide Reduction: Safe reduction of the lactam using Red-Al.

  • Catalytic Debenzylation: Final deprotection to yield the target compound.

SyntheticWorkflow SM 1,1,1-Trifluoroacetone + Benzylamine (Starting Materials) Step1 Step 1: Modified Strecker Amination (NaCN, AcOH, H2O/EtOAc) SM->Step1 Int1 2-(Benzylamino)-3,3,3-trifluoro -2-methylpropanenitrile Step1->Int1 Step2 Step 2: Nitrile Reduction (Raney-Ni, H2, NH3/MeOH) Int1->Step2 Int2 3,3,3-Trifluoro-2-methyl-N2 -benzylpropane-1,2-diamine Step2->Int2 Step3 Step 3: Acylation & Cyclization (Chloroacetyl chloride, K2CO3) Int2->Step3 Int3 4-Benzyl-5-methyl-5-(trifluoromethyl) piperazin-2-one Step3->Int3 Step4 Step 4: Amide Reduction (Red-Al, Toluene, 80°C) Int3->Step4 Int4 1-Benzyl-2-methyl-2- (trifluoromethyl)piperazine Step4->Int4 Step5 Step 5: Debenzylation (Pd/C, H2, MeOH) Int4->Step5 Product 2-Methyl-2-trifluoromethyl-piperazine (Target Product) Step5->Product

Overall 5-Step Synthetic Workflow for 2-Methyl-2-trifluoromethyl-piperazine.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Modified Strecker Amination

Objective: Synthesize 2-(benzylamino)-3,3,3-trifluoro-2-methylpropanenitrile. Causality & Scale-Up Insight: While laboratory procedures often use TMSCN[2], it is cost-prohibitive and difficult to handle at scale. We utilize a biphasic aqueous NaCN system. The addition of glacial acetic acid buffers the system, generating HCN in situ at a controlled rate, preventing dangerous exotherms and limiting free cyanide gas accumulation.

Protocol:

  • Charge a 20 L jacketed reactor with 1,1,1-trifluoroacetone (1.12 kg, 10.0 mol) and ethyl acetate (5.0 L).

  • Add benzylamine (1.13 kg, 10.5 mol) dropwise at 10 °C. Stir for 2 hours to allow complete imine formation.

  • In a separate vessel, dissolve NaCN (0.59 kg, 12.0 mol) in deionized water (2.0 L).

  • Add the aqueous NaCN solution to the reactor, followed by the slow, controlled addition of glacial acetic acid (0.90 kg, 15.0 mol) maintaining the internal temperature below 20 °C.

  • Stir vigorously for 16 hours. Phase separate, wash the organic layer with 5% NaHCO₃ (2 × 2 L) and brine, dry over Na₂SO₄, and concentrate under vacuum to yield the crude aminonitrile as a pale yellow oil.

Step 2: High-Pressure Nitrile Reduction

Objective: Synthesize 3,3,3-trifluoro-2-methyl-N2-benzylpropane-1,2-diamine. Causality & Scale-Up Insight: Reducing an aminonitrile can lead to secondary amine dimerization (desamination). To suppress this, the reaction is conducted in methanolic ammonia. Raney-Nickel is chosen over Pd/C to prevent premature debenzylation.

Protocol:

  • Transfer the crude aminonitrile (~2.2 kg) into a 10 L high-pressure stainless steel autoclave.

  • Add 7N NH₃ in methanol (5.0 L) and an aqueous slurry of Raney-Nickel (20 wt%, ~440 g).

  • Purge the reactor with N₂ (3×), then H₂ (3×). Pressurize with H₂ to 50 psi.

  • Heat the reaction to 40 °C and stir at 800 rpm until hydrogen uptake ceases (approx. 8–10 hours).

  • Cool to room temperature, vent safely, and filter the catalyst through a Celite pad under a strict N₂ atmosphere (Raney-Ni is pyrophoric).

  • Concentrate the filtrate to afford the 1,2-diamine.

Step 3: Regioselective Acylation & Cyclization

Objective: Synthesize 4-benzyl-5-methyl-5-(trifluoromethyl)piperazin-2-one. Causality & Scale-Up Insight: The diamine contains both a primary and a secondary amine. The secondary amine is highly sterically hindered by the adjacent –CF₃, methyl, and benzyl groups. Consequently, chloroacetyl chloride reacts exclusively with the primary amine. Subsequent heating in the presence of a mild base drives the intramolecular SN2 displacement of the chloride, forming the piperazinone ring.

CyclizationMechanism Diamine 1,2-Diamine (Sterically Hindered Sec-Amine) Acylation Regioselective Acylation (Primary Amine + Cl-CH2-COCl) Diamine->Acylation Chloroamide Chloroacetamide Intermediate (Unstable) Acylation->Chloroamide Alkylation Intramolecular SN2 Alkylation (Base Promoted) Chloroamide->Alkylation Piperazinone Piperazin-2-one Ring (Stable Lactam) Alkylation->Piperazinone

Regioselective acylation and subsequent intramolecular SN2 cyclization pathway.

Protocol:

  • Dissolve the 1,2-diamine (approx. 2.2 kg, 9.5 mol) in ethyl acetate (8.0 L) and add an aqueous solution of K₂CO₃ (3.28 kg, 23.7 mol in 4.0 L water).

  • Cool the biphasic mixture to 0–5 °C.

  • Add chloroacetyl chloride (1.18 kg, 10.4 mol) dropwise over 2 hours, maintaining the temperature below 10 °C.

  • Once acylation is complete (verified by HPLC), heat the biphasic mixture to 65 °C for 12 hours to drive the cyclization.

  • Cool, separate the layers, wash the organic phase with water, and concentrate. Recrystallize the crude solid from heptane/toluene to yield the pure piperazin-2-one.

Step 4: Amide Reduction via Red-Al®

Objective: Synthesize 1-benzyl-2-methyl-2-(trifluoromethyl)piperazine. Causality & Scale-Up Insight: LiAlH₄ is the standard discovery reagent for lactam reductions, but its use at scale is a severe safety hazard. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is an ideal, scalable alternative[3][4]. It is non-pyrophoric, highly soluble in organic solvents, and provides excellent conversion rates for sterically hindered amides.

Protocol:

  • Charge a dry 20 L reactor flushed with N₂ with the piperazin-2-one (1.5 kg, 5.5 mol) and anhydrous toluene (7.5 L).

  • Slowly add Red-Al (65 wt% in toluene, 5.1 kg, 16.5 mol) via an addition funnel at room temperature. Caution: Exothermic hydrogen gas evolution.

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Cool to 0 °C and carefully quench by the dropwise addition of 10% aqueous NaOH (3.0 L) to break the aluminum emulsion.

  • Separate the toluene layer, extract the aqueous layer with additional toluene (2.0 L), combine the organics, dry over Na₂SO₄, and concentrate to yield the benzyl-piperazine intermediate.

Step 5: Catalytic Debenzylation

Objective: Synthesize 2-Methyl-2-trifluoromethyl-piperazine.

Protocol:

  • Dissolve the intermediate (1.3 kg) in methanol (6.0 L) in a 10 L autoclave.

  • Add 10% Pd/C (130 g, 50% wet).

  • Purge with N₂ and H₂, then pressurize to 40 psi H₂.

  • Stir at 45 °C for 12 hours.

  • Filter through Celite, wash with methanol, and concentrate the filtrate.

  • Purify the final product via vacuum distillation or salt formation (e.g., dihydrochloride salt) depending on final formulation requirements.

Quantitative Data & Yield Analysis

To validate the scalability of this protocol, the process was executed at both a 100-gram discovery scale and a 1-kilogram pilot scale. The data demonstrates that the biphasic Strecker and Red-Al reduction steps maintain high fidelity upon scale-up.

Process Step100 g Scale Yield (%)1 kg Scale Yield (%)Purity (HPLC Area %)Key Impurity Profile / Notes
1. Strecker Amination 88%85%96.5%Trace unreacted ketone; removed in workup.
2. Nitrile Reduction 92%90%95.0%<2% desamination dimer due to NH₃/MeOH use.
3. Cyclization 81%83%98.5%Recrystallization effectively purges linear amides.
4. Red-Al Reduction 86%85%97.0%Excellent phase separation during NaOH quench.
5. Debenzylation 95%94%>99.0%Toluene traces removed via vacuum distillation.
Overall Process Yield 53.6% 51.5% >99.0% Highly reproducible across scales.

Scale-Up Safety & Troubleshooting

  • Cyanide Handling (Step 1): Always maintain the pH of the aqueous waste above 10 using NaOH before disposal to prevent the release of lethal HCN gas. Use dedicated scrubbers containing bleach (NaOCl) and NaOH for reactor venting.

  • Aluminum Emulsions (Step 4): Red-Al reductions can form stubborn emulsions during aqueous workup. Using a 10-15% NaOH solution instead of water or Rochelle's salt ensures the aluminum byproducts form soluble aluminates, allowing for rapid and clean phase separation.

  • Pyrophoric Catalysts (Steps 2 & 5): Raney-Nickel and Pd/C must never be allowed to dry in the presence of air, especially when saturated with hydrogen or solvent vapors. Always keep the filter cake wetted with solvent and quench used catalyst in water/argon immediately after filtration.

References

  • Rioton, S., et al. "Synthesis of 2-trifluoromethylated piperidines and azepanes." ScienceOpen. Available at: [Link]

  • Huguenot, F., et al. "Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction." The Journal of Organic Chemistry, 71(18), 7075-7078 (2006). Available at:[Link]

  • "Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides." ResearchGate. Available at:[Link]

  • "Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents." PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

managing stereochemistry in 2-Methyl-2-trifluoromethyl-piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique stereochemical challenges encountered when synthesizing 2-Methyl-2-trifluoromethyl-piperazine .

Constructing a quaternary stereocenter at the C2 position—bearing both a methyl and a highly electron-withdrawing, sterically demanding trifluoromethyl (–CF3) group—renders standard asymmetric protocols ineffective. This guide provides a field-proven, self-validating system based on chiral sulfinylimine chemistry to achieve high enantiopurity, bypassing the inefficiencies of late-stage racemic resolution.

Knowledge Base: Core Synthetic Strategy & Mechanistic Causality

The Challenge: Ketimines are inherently less electrophilic than aldimines. When you attempt to add a –CF3 group to a methyl-ketimine to form the piperazine precursor, the adjacent methyl group sterically shields the electrophilic carbon, while the incoming –CF3 anion equivalent faces massive electronic repulsion.

The Solution: We utilize an asymmetric induction strategy using ((R)- or (S)-tert-butanesulfinamide)[1]. The key transformation is the highly diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a chiral sulfinylimine[2]. The chiral sulfinyl group coordinates the transition state, locking the conformation and ensuring strict facial selectivity during the attack of the bulky CF3 anion equivalent[3].

Workflow Visualization

PiperazineSynthesis A 1. Starting Ketone (N-protected amino-acetone) B 2. Sulfinylimine Formation (Ellman's Auxiliary) A->B Ti(OEt)4, THF, 70°C (Condensation) C 3. Diastereoselective Addition (TMSCF3 / TBAT) B->C High facial selectivity coordination D 4. Chiral Intermediate (α-CF3-α-CH3 amine) C->D Creates quaternary stereocenter E 5. Deprotection & Cleavage (Anhydrous HCl) D->E Removes sulfinyl group F 6. Ring Closure (Intramolecular N-alkylation) E->F Overcomes steric hindrance G Enantiopure 2-Methyl-2- (trifluoromethyl)piperazine F->G Final Product

Asymmetric synthesis workflow for 2-methyl-2-trifluoromethyl-piperazine via Ellman's auxiliary.

Step-by-Step Methodology: Asymmetric Synthesis via Ellman's Auxiliary

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Sulfinylimine Condensation

  • Procedure: React N-benzyl-1-amino-propan-2-one (1.0 eq) with (R)-tert-butanesulfinamide (1.2 eq) and Ti(OEt)4 (2.0 eq) in anhydrous THF at 70 °C for 12 hours.

  • Causality: Ti(OEt)4 acts as both a Lewis acid to activate the poorly reactive ketone and a water scavenger to drive the equilibrium toward the imine.

  • Validation: Check by 1H NMR. The disappearance of the ketone methyl singlet and the appearance of the imine methyl singlet (shifted downfield) confirms >95% conversion.

Step 2: Diastereoselective Trifluoromethylation

  • Procedure: Cool the sulfinylimine to -78 °C in a THF/Toluene mixture. Add TMSCF3 (2.0 eq) followed by the dropwise addition of TBAT (Tetrabutylammonium triphenyldifluorosilicate, 0.1 eq).

  • Causality: TBAT provides a "naked" fluoride ion that activates TMSCF3 into a highly reactive pentacoordinate silicate intermediate. This enables the addition to the sterically hindered ketimine at low temperatures, preserving the rigid transition state required for high diastereomeric ratio (dr).

  • Validation: 19F NMR is diagnostic. The product will show a strong singlet around -75 to -80 ppm, distinctly shifted from the unreacted TMSCF3 starting material (-67 ppm).

Step 3: Auxiliary Cleavage & Deprotection

  • Procedure: Treat the resulting sulfinamide with 4M HCl in dioxane at 0 °C for 1 hour.

  • Causality: Strictly anhydrous acidic conditions selectively cleave the N-S bond of the auxiliary without causing epimerization or unwanted side reactions at the highly congested C2 position.

  • Validation: TLC (ninhydrin stain positive for free amine) and the complete disappearance of the tert-butyl singlet (~1.2 ppm) in 1H NMR.

Step 4: Piperazine Ring Closure

  • Procedure: React the resulting diamine with 1,2-dibromoethane (1.5 eq) and DIPEA (3.0 eq) in DMF at 80 °C.

  • Causality: While the bulky –CF3 and –CH3 groups kinetically hinder the approach of the electrophile, the Thorpe-Ingold effect from the gem-disubstitution at C2 thermodynamically favors the intramolecular N-alkylation, forcing the ring closure at elevated temperatures[4].

  • Validation: LC-MS must show the exact mass of the cyclized product [M+H]+ 169.1. 13C NMR will show the quaternary C2 carbon as a characteristic quartet due to C-F coupling (~δ 60 ppm, 2JC-F ≈ 25 Hz).

Troubleshooting & FAQs

Q: Why am I getting a low diastereomeric ratio (dr) or poor yield during the TMSCF3 addition? A: The choice of fluoride initiator and temperature is the most critical variable. Standard initiators like CsF suffer from poor solubility in THF and require higher temperatures (0 °C to RT) to initiate the reaction, which degrades facial selectivity. Switch to TBAT at -78 °C. TBAT is highly soluble and generates a highly reactive nucleophile at low temperatures, ensuring the stereocontrol remains intact.

Q: My piperazine cyclization is stalling at the mono-alkylated intermediate. How do I force the ring closure? A: The steric bulk of the quaternary center severely hinders the second SN2 attack. If 1,2-dibromoethane fails, pivot to a stepwise acylation-reduction protocol. Acylate the primary amine with chloroacetyl chloride, allow the intramolecular N-alkylation to form a diketopiperazine intermediate, and then reduce the amide carbonyls with Borane-THF (BH3·THF). The planar nature of the amide intermediate reduces steric clash during cyclization.

Q: Can I bypass asymmetric synthesis and simply resolve a racemic mixture of 2-methyl-2-trifluoromethyl-piperazine? A: Yes, but it is highly resource-intensive. Traditional diastereomeric salt resolution using chiral acids (e.g., Di-p-toluoyl-D-tartaric acid) often fails because the strong electron-withdrawing effect of the adjacent –CF3 group drastically reduces the basicity of the N1 nitrogen. If you must resolve a racemate, Preparative Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H or OD-H column is the only consistently reliable method.

Quantitative Data: Optimization of TMSCF3 Addition to Ketimine

The following table summarizes the impact of initiator and temperature on the yield and stereoselectivity of the critical quaternary center formation.

InitiatorSolventTemperatureYield (%)Diastereomeric Ratio (dr)
CsFTHF0 °C to RT1560:40
TMAFTHF-78 °C to RT4585:15
TBAT THF/Toluene -78 °C 82 95:5
TBATDMF-78 °C6088:12

Note: Toluene acts as a co-solvent to stabilize the transition state via non-polar solvation effects, maximizing the dr.

References

  • Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. The Journal of Organic Chemistry.[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC - NIH.[Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC - NIH.[Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with 2-Methyl-2-trifluoromethyl-piperazine . The presence of both a methyl group and a strongly electron-withdrawing trifluoromethyl (


) group at the C2 position creates extreme steric and electronic asymmetry. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to help you achieve regioselective derivatization.

Part 1: Mechanistic Insights & FAQs

Q1: Why is derivatization at the N1 position so much harder than at the N4 position? A1: The difficulty stems from a dual-barrier effect: steric hindrance and electronic deactivation.

  • Steric Hindrance: The C2 position is fully substituted with a bulky

    
     group and a methyl group. This creates a massive steric shield around the adjacent N1 nitrogen, physically blocking the approach of electrophiles.
    
  • Electronic Deactivation: The

    
     group exerts a powerful inductive electron-withdrawing effect (
    
    
    
    ). This pulls electron density away from the N1 lone pair, drastically reducing its basicity and nucleophilicity. Research on trifluoromethylpiperazines demonstrates that the
    
    
    group fundamentally alters the local electronic environment [1]. Consequently, N1 behaves more like a hindered amide than a typical secondary amine.

Q2: How can I selectively functionalize the N4 position without protecting N1? A2: Because the N4 position is distant from the C2 substituents, it retains the normal steric and electronic profile of a standard secondary amine (pKa ~9.0). You can achieve >99% regioselective N4-functionalization by simply using 1.0 equivalent of your electrophile at room temperature with a mild base. The extreme kinetic difference between N1 and N4 ensures that the electrophile will exclusively attack N4[2].

Q3: What is the recommended strategy to functionalize the N1 position? A3: Direct functionalization of N1 in the presence of an unprotected N4 is impossible without yielding complex mixtures. You must use a sequential approach:

  • Protect the highly reactive N4 position (e.g., with a Boc or Cbz group).

  • Deprotonate the N1 position using a strong base (e.g., NaH or KHMDS) to overcome its low nucleophilicity.

  • React with an excess of a highly reactive electrophile under heating.

  • Deprotect N4.

Part 2: Data Presentation & Causality Logic

To effectively plan your synthesis, it is critical to understand the quantitative and qualitative differences between the two nitrogen centers.

Table 1: Kinetic and Thermodynamic Comparison of N1 vs N4 Reactivity
PropertyN1 Position (Adjacent to C2)N4 Position (Distant from C2)
Steric Environment Highly hindered (C2-Me, C2-CF3)Unhindered (Standard secondary amine)
Electronic State Deactivated (

effect from

)
Normal nucleophilicity
Estimated pKa (Conjugate Acid) ~5.0 - 6.0~9.0 - 9.5
Reactivity with Electrophiles Very Low (Requires strong base/heat)High (Reacts readily at RT)
Primary Derivatization Strategy Protection of N4

Deprotonation

Alkylation
Direct selective alkylation/acylation
Causality Logic Tree

Causality Root Low N1 Reactivity in 2-Me-2-CF3-Piperazine Steric Steric Hindrance Root->Steric Electronic Electronic Deactivation Root->Electronic Steric_Detail Bulky C2-CF3 and C2-Me block electrophile approach Steric->Steric_Detail Electronic_Detail Strong -I effect of CF3 pulls electron density Electronic->Electronic_Detail Consequence1 Increased Activation Energy Steric_Detail->Consequence1 Consequence2 Reduced N1 Nucleophilicity Electronic_Detail->Consequence2

Fig 1. Causality logic tree explaining the low reactivity of the N1 position.

Part 3: Troubleshooting Guide

Issue 1: Low yield or no reaction during N1-alkylation.

  • Cause: Weak bases (like

    
     or DIPEA) cannot deprotonate the deactivated N1 position, and standard alkyl halides lack the electrophilicity to overcome the steric barrier.
    
  • Solution: Switch to a strong base like Sodium Hydride (NaH) to generate the N1-anion. Upgrade your electrophile from an alkyl chloride/bromide to an alkyl triflate or iodide, and increase the reaction temperature to 60–80 °C in a polar aprotic solvent (DMF or THF).

Issue 2: Difficulties in analytical monitoring (NMR/LC-MS).

  • Cause: The

    
     group causes complex multiplet splitting in 
    
    
    
    and
    
    
    NMR due to C-F coupling. Furthermore, functionalization at N1 can suppress ionization in standard ESI-MS.
  • Solution: Utilize

    
     NMR as your primary reaction monitoring tool. The chemical shift of the 
    
    
    
    group is highly sensitive to the functionalization state of the adjacent N1 nitrogen, providing a clean, single-peak diagnostic tool without background interference.

Part 4: Self-Validating Experimental Protocols

Workflow Visualization

G SM 2-Me-2-CF3-Piperazine N4_Deriv N4-Derivatized Product SM->N4_Deriv Electrophile (1 eq) Mild Base, RT N4_Prot N4-Boc Protected SM->N4_Prot Boc2O (1 eq) Selectivity >99% N1_Deriv_Prot N1-Deriv / N4-Boc N4_Prot->N1_Deriv_Prot Strong Base (NaH) Excess Electrophile, Heat N1_Deriv N1-Derivatized Product N1_Deriv_Prot->N1_Deriv TFA / DCM Deprotection

Fig 2. Regioselective derivatization workflow for 2-Methyl-2-trifluoromethyl-piperazine.

Protocol A: Regioselective N4-Alkylation (Direct Method)

Causality Focus: Utilizing kinetic control to selectively target the unhindered nitrogen.

  • Preparation: Dissolve 2-Methyl-2-trifluoromethyl-piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (1.2 eq) and cool the mixture to 0 °C.
    
  • Electrophile Addition: Slowly add the alkylating/acylating agent (0.95 eq) dropwise. Note: Using a slight deficit of the electrophile acts as a self-validating safeguard against any trace N1 over-alkylation, ensuring absolute N4 purity.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Step: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material will stain strongly. Once the SM is consumed relative to the 0.95 eq of electrophile, quench the reaction with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: N1-Alkylation via N4-Protection

Causality Focus: Overcoming steric and electronic deactivation via strong base activation.

  • N4 Protection: Treat the starting material with

    
     (1.0 eq) and Triethylamine (1.2 eq) in DCM at room temperature for 4 hours. Isolate the N4-Boc intermediate. Validation: LC-MS must show a single peak corresponding to the mono-Boc mass.
    
  • Activation: Dissolve the N4-Boc intermediate (1.0 eq) in anhydrous DMF under nitrogen. Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: This step forces the generation of the nucleophilic N1-anion.

  • Alkylation: Add the electrophile (1.5 eq) and heat the reaction to 60 °C for 12 hours.

  • Validation Step: Take a 0.1 mL aliquot, quench with water, extract with EtOAc, and run a

    
     NMR. A complete shift in the 
    
    
    
    signal confirms quantitative N1-alkylation.
  • Deprotection: Quench the main reaction with ice water, extract with EtOAc, concentrate, and treat the crude residue with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to remove the N4-Boc group.

References

  • Jenneskens, L. W., Mahy, J., den Berg, E. M. M. de B.-v., Van der Hoef, I., & Lugtenburg, J. (1995). "2-(Trifluoromethyl)Piperazine: Synthesis and Characterization Using NMR and X-Ray Photoelectron Spectroscopy." Recueil des Travaux Chimiques des Pays-Bas, 114(3), 97-102.[Link]

  • Wang, T., Zhang, Z., & Meanwell, N. A. (2000). "Regioselective mono-Benzoylation of Unsymmetrical Piperazines." The Journal of Organic Chemistry, 65(15), 4740-4742.[Link]

Sources

Troubleshooting NMR Peak Assignments for 2-Methyl-2-trifluoromethyl-piperazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak assignments of 2-Methyl-2-trifluoromethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common and complex issues encountered during the structural elucidation of this fluorinated heterocyclic compound.

I. Frequently Asked Questions (FAQs)

A. Sample Preparation & Data Acquisition

Q1: What is the recommended sample preparation protocol for 2-Methyl-2-trifluoromethyl-piperazine to ensure high-quality NMR spectra?

A1: Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2][3] For 2-Methyl-2-trifluoromethyl-piperazine, follow these steps:

  • Solvent Selection: Use a high-purity deuterated solvent in which the compound is sufficiently soluble.[2] Chloroform-d (CDCl₃) is a common choice. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[4][5][6][7]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.[3] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Filtration: Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2][3] Solid impurities can degrade spectral resolution.[1][3]

  • Degassing: For sensitive samples or long experiments, consider degassing the sample to remove dissolved oxygen, which is paramagnetic and can cause line broadening.

Q2: My baseline is distorted or rolling in the ¹⁹F NMR spectrum. What are the common causes and how can I fix it?

A2: A distorted baseline is a frequent artifact in ¹⁹F NMR.[8] The primary causes include:

  • Incorrect Phasing: Over-correction, especially of the first-order phase, can introduce baseline roll.[8] Re-process the data and carefully adjust the phase manually.

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, inducing an oscillating signal in the Free Induction Decay (FID) that manifests as baseline distortion.[8] This is more common at lower frequencies.

  • Probe Background: Fluorine-containing materials in the NMR probe can contribute broad background signals.[8]

  • Large Spectral Width: Acquiring a very wide spectral width, which is often necessary for ¹⁹F NMR, can sometimes lead to baseline issues.[8]

Troubleshooting Steps:

  • Reprocess the FID: Apply careful manual phasing and baseline correction during data processing.[9][10][11]

  • Adjust Acquisition Parameters: If acoustic ringing is suspected, consult your instrument's manual for recommended adjustments, such as using a longer pre-acquisition delay.

  • Background Subtraction: If a persistent background signal is present, acquiring a spectrum of the solvent alone and subtracting it from the sample spectrum may help.

B. ¹H and ¹³C NMR Peak Assignment

Q3: I'm having trouble distinguishing the piperazine ring protons in the ¹H NMR spectrum. Why do they appear complex, and how can I assign them?

A3: The complexity of the piperazine proton signals arises from several factors, including conformational dynamics and spin-spin coupling.[12][13][14][15] The piperazine ring can undergo chair-to-chair interconversion, and the presence of two different substituents on the same carbon (methyl and trifluoromethyl) makes the four methylene protons on the ring diastereotopic and thus chemically non-equivalent.

Recommended Approach for Assignment:

  • 2D NMR Spectroscopy: Utilize two-dimensional NMR techniques for unambiguous assignments.[16][17]

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity within the piperazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[16][18][19]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying long-range connectivities and confirming assignments.[16][18][19][20]

  • Temperature-Dependent NMR: The rate of chair-to-chair interconversion of the piperazine ring is temperature-dependent.[12][13][14][15] Acquiring spectra at different temperatures can help to either simplify the spectrum (at higher temperatures due to faster interconversion) or resolve individual conformers (at lower temperatures).

Q4: The quaternary carbon attached to the methyl and trifluoromethyl groups is not visible in my standard ¹³C NMR spectrum. How can I confirm its presence and chemical shift?

A4: Quaternary carbons often exhibit weak signals in ¹³C NMR spectra due to their long spin-lattice relaxation times (T₁) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[21]

Methods to Observe and Confirm the Quaternary Carbon:

  • Increase Scan Number and Relaxation Delay: Acquire the ¹³C NMR spectrum with a significantly larger number of scans and a longer relaxation delay (d1) to allow for complete relaxation of the quaternary carbon nucleus.

  • DEPT (Distortionless Enhancement by Polarization Transfer): While standard DEPT experiments (DEPT-45, DEPT-90, DEPT-135) will not show quaternary carbons, comparing these spectra with the broadband-decoupled ¹³C spectrum can help identify the quaternary signal by a process of elimination.[16][22][23][24]

  • APT (Attached Proton Test) or DEPTQ: These pulse sequences are designed to show all carbon signals, including quaternary carbons.[23][25] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[16][22] A DEPTQ-135 spectrum is similar but also shows quaternary carbons, often out of phase with the CH and CH₃ signals.[25]

  • HMBC: Look for correlations from the methyl protons and the protons on the adjacent piperazine carbons to the quaternary carbon in the HMBC spectrum.[19][20] This is a very reliable method for assigning quaternary carbons.

C. ¹⁹F NMR Peak Assignment and Interpretation

Q5: What is the expected chemical shift range for the trifluoromethyl (CF₃) group in 2-Methyl-2-trifluoromethyl-piperazine, and what factors can influence it?

A5: The chemical shift of a trifluoromethyl group in organofluorine compounds typically falls within the range of -50 to -70 ppm.[26] However, the precise chemical shift is highly sensitive to the local electronic environment.[27][28]

Factors Influencing the ¹⁹F Chemical Shift:

  • Solvent Effects: The polarity of the solvent can significantly impact the ¹⁹F chemical shift.[29] More polar solvents can lead to deshielding (a shift to a less negative value).[29]

  • Conformational Changes: Different conformations of the piperazine ring can alter the spatial relationship of the CF₃ group with other parts of the molecule, leading to changes in the magnetic shielding and thus the chemical shift.

  • Protonation State: The protonation state of the piperazine nitrogens will have a substantial effect on the electron density throughout the molecule, which in turn will influence the ¹⁹F chemical shift.

Q6: I observe multiple signals in my ¹⁹F NMR spectrum. Does this indicate the presence of impurities?

A6: While impurities are a possibility, multiple ¹⁹F signals can also arise from the sample itself. Here are some potential reasons:

  • Diastereomers: If the synthesis of 2-Methyl-2-trifluoromethyl-piperazine can result in diastereomers and they are not separated, each diastereomer will give a distinct set of NMR signals, including in the ¹⁹F spectrum.

  • Conformational Isomers (Conformers): If the interconversion between different chair conformations of the piperazine ring is slow on the NMR timescale (at the temperature of the experiment), separate signals for each conformer may be observed.[12][15][30]

  • Protonation Equilibria: If the sample exists in a mixture of protonated and non-protonated forms, and the exchange between these forms is slow, separate ¹⁹F signals may be seen for each species.

Troubleshooting Steps:

  • Assess Sample Purity: Use other analytical techniques like LC-MS or GC-MS to confirm the purity of your sample.

  • Variable Temperature NMR: Acquire ¹⁹F NMR spectra at different temperatures. If the multiple signals coalesce into a single signal at higher temperatures, they are likely due to conformational isomers.[14]

  • pH Control: If protonation is a possibility, consider preparing the NMR sample in a buffered solution or adding a small amount of acid or base to drive the equilibrium to a single species.

II. Troubleshooting Guides

Guide 1: Systematic Peak Assignment Workflow

This guide provides a step-by-step workflow for the complete assignment of ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Methyl-2-trifluoromethyl-piperazine.

Experimental Protocol:

  • Acquire 1D Spectra:

    • ¹H NMR

    • ¹³C{¹H} NMR (broadband decoupled)

    • DEPT-135 (or DEPTQ)

    • ¹⁹F NMR

  • Acquire 2D Spectra:

    • ¹H-¹H COSY

    • ¹H-¹³C HSQC

    • ¹H-¹³C HMBC

Data Analysis and Interpretation:

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structure Assignment a Analyze ¹H NMR: - Integrate peaks - Identify multiplicities d HSQC: Correlate protons to directly attached carbons a->d e COSY: Establish H-H connectivities (piperazine ring spin system) a->e b Analyze ¹³C & DEPT: - Count carbon signals - Differentiate CH₃, CH₂, CH, and Cq b->d c Analyze ¹⁹F NMR: - Identify CF₃ signal(s) j Final Confirmation: Cross-reference all correlations for consistency c->j g Assign Piperazine Ring: Use COSY and HSQC to trace the proton and carbon backbone d->g h Assign Methyl Group: Use HSQC to link methyl protons to their carbon d->h e->g f HMBC: Identify long-range H-C correlations (2-3 bonds) i Assign Quaternary Carbon: Use HMBC from methyl and piperazine protons f->i g->i g->j h->i h->j i->j

Guide 2: Investigating Unexpected Splitting in the ¹⁹F Spectrum

The ¹⁹F spectrum of the CF₃ group is expected to be a singlet if there are no nearby fluorine or phosphorus atoms. However, coupling to protons can sometimes be observed.

Q: Why does my CF₃ signal appear as a multiplet instead of a singlet in the ¹⁹F NMR spectrum?

A: This is likely due to long-range coupling between the fluorine nuclei and nearby protons (⁴JHF or ⁵JHF).

Troubleshooting Protocol:

  • ¹H Decoupling: Acquire a ¹⁹F{¹H} NMR spectrum (proton-decoupled ¹⁹F NMR). If the multiplet collapses into a singlet, this confirms that the splitting is due to coupling with protons.

  • Identify Coupling Partners:

    • Examine the ¹H NMR spectrum carefully. The protons that are coupled to the CF₃ group may show a corresponding fine splitting pattern (e.g., a quartet if coupled to three equivalent fluorine atoms).

    • If the coupling constant is small, this splitting may not be well-resolved in the ¹H spectrum.

    • A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment can definitively identify which protons are coupled to the CF₃ group.

III. Data Summary

Expected NMR Data for 2-Methyl-2-trifluoromethyl-piperazine

The following table provides an estimation of the expected chemical shifts. Actual values will vary depending on the solvent and other experimental conditions.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H) Notes
Methyl (CH₃) ~1.3 - 1.6~20 - 30Singlet
Piperazine (CH₂) x 4 ~2.5 - 3.5~45 - 55Complex MultipletsDiastereotopic protons
NH Variable-Broad SingletMay exchange with D₂O
Quaternary Carbon (C-CF₃) -~60 - 75 (quartet due to ¹JCF)-May be weak or absent in standard ¹³C
Trifluoromethyl (CF₃) -~120 - 130 (quartet due to ¹JCF)-
¹⁹F (CF₃) ~-60 to -70-Singlet (or multiplet if coupled to H)Relative to CFCl₃

IV. Advanced Troubleshooting: Conformational Analysis

The piperazine ring exists in a dynamic equilibrium of chair conformations. For 2-Methyl-2-trifluoromethyl-piperazine, the two primary chair conformers will have the methyl and trifluoromethyl groups in either axial or equatorial positions. The relative energies of these conformers will determine the major species in solution.

G cluster_A Conformer A cluster_B Conformer B a Axial CF₃ Equatorial CH₃ b Equatorial CF₃ Axial CH₃ a->b Ring Flip

Dynamic NMR (D-NMR) for Conformational Analysis:

  • Coalescence Temperature (Tc): By acquiring spectra at various temperatures, you can observe the broadening and eventual coalescence of signals corresponding to the two conformers.[12][14][30] The temperature at which two signals merge into one is the coalescence temperature.

  • Energy Barrier (ΔG‡): The coalescence temperature can be used to calculate the free energy of activation for the ring-flipping process, providing valuable insight into the conformational stability of the molecule.[13]

V. References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from

  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. Retrieved from

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 103–114.

  • eMagRes. (n.d.). NMR Data Processing. Retrieved from

  • University of Cambridge. (n.d.). How to make an NMR sample. Retrieved from

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41337-41348.

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41337-41348.

  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from

  • Widener University. (n.d.). Sample Preparation. Retrieved from

  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from

  • Wodtke, R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.

  • Wodtke, R., et al. (2020). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International journal of molecular sciences, 21(18), 6835.

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from

  • Wodtke, R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org.

  • Matsuo, T., & Kodera, Y. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835.

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 3). Elsevier.

  • Henderson, T. J. (2011). Design of a Quantitative DEPT NMR Experiment for Carbon-13 Acquisitions. Defense Technical Information Center.

  • Benchchem. (2025, December). Fluorine-19 NMR Spectra Troubleshooting Center. Retrieved from

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41337-41348.

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.

  • El-Gendy, B. E. M. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 7, 1-11.

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from

  • ResearchGate. (n.d.). NMR Data Processing. Retrieved from

  • University of Ottawa NMR Facility Blog. (2007, November 16). DEPT and DEPTQ. Retrieved from

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from

  • JEOL. (n.d.). Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). Retrieved from

  • Wodtke, R., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4789.

  • NMR-Challenge.com. (2024, May 14). Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education.

  • cheminfo ELN. (n.d.). HSQC / HMBC prediction. Retrieved from

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from

  • ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate.

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic resonance in chemistry : MRC, 42(9), 848–856.

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673.

  • Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR. Retrieved from

  • Slideshare. (n.d.). 10 problems in nmr. Retrieved from

  • NMR exercises and their solutions. (n.d.). Retrieved from

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from

Sources

large-scale purification strategies for 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Large-Scale Purification Strategies for 2-Methyl-2-trifluoromethyl-piperazine

Introduction: Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated pharmacophores to improve metabolic stability and lipophilicity, 2-Methyl-2-trifluoromethyl-piperazine (CAS 1779765-53-5) has emerged as a critical building block. However, scaling up its purification presents unique physicochemical challenges. This guide provides field-proven methodologies, troubleshooting logic, and self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Core Physicochemical Challenges & FAQs

Q1: Why is the free base of 2-Methyl-2-trifluoromethyl-piperazine so difficult to isolate with high purity on a large scale? A1: The difficulty stems from its high polarity, hygroscopicity, and basicity. Piperazine moieties typically possess two basic nitrogen atoms (pKa values ~5.3 and 9.7) [1]. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position lowers the basicity of the adjacent N1 nitrogen, creating an electronic asymmetry. This causes the molecule to readily absorb atmospheric moisture to form hydrates (e.g., hexahydrates) and co-precipitate with structurally similar alkylated impurities. For large-scale isolation, handling the free base as an oil is inefficient; converting it to a crystalline salt is the standard industrial workaround [1, 2].

Q2: During Prep-LC scale-up, we observe severe peak tailing and poor resolution from des-fluoro impurities. How can we correct this? A2: Peak tailing in basic fluorinated amines is primarily caused by secondary interactions between the highly basic N4 nitrogen and residual acidic silanol groups on the silica stationary phase [1]. Causality & Resolution: To mitigate this, you must either mask the silanols or deprotonate the piperazine. We recommend using a high-pH tolerant hybrid silica column (e.g., ethylene-bridged hybrid) and adjusting the mobile phase pH to >10.5 using ammonium hydroxide. Alternatively, incorporating a competing base like 0.1% Triethylamine (TEA) in the mobile phase will saturate the active silanol sites, restoring Gaussian peak shapes and improving resolution [1].

Q3: How do we detect this compound during chromatography if it lacks a UV chromophore? A3: 2-Methyl-2-trifluoromethyl-piperazine lacks a conjugated π-system, meaning it only exhibits weak end-absorption below 220 nm. Relying on UV detection at 210 nm is prone to baseline drift and solvent interference. Resolution: Utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)-directed purification (monitoring for the [M+H]+ ion at m/z 169.1).

Section 2: Scalable Purification Methodologies

Protocol A: Bulk Purification via Acid-Addition Salt Crystallization

This self-validating protocol is designed for >100g scale where chromatography is cost-prohibitive. It leverages the differential solubility of piperazine salts.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude 2-Methyl-2-trifluoromethyl-piperazine free base in a moderately polar organic solvent (e.g., a 3:2 ratio of ethanol and diethyl ether) at a concentration of 1 g / 5 mL[3].

  • Acid Addition: Place the reaction vessel in an ice bath. Slowly add a 2.1 molar equivalent of anhydrous HCl in 1,4-dioxane (or glacial acetic acid to form the diacetate salt) dropwise. Causality: The ice bath controls the exothermic neutralization, preventing thermal degradation or solvent boil-off.

  • Precipitation & Maturation: Stir the mixture continuously and allow it to warm to room temperature (10–30°C) over 4 hours. The crystalline piperazine salt will begin to precipitate [1, 2].

  • Isolation & Washing: Isolate the solid via vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold acetone (0–5°C). Causality: Mono-alkylated and non-fluorinated impurities typically remain soluble in cold acetone, whereas the di-salt of the target compound is highly insoluble, creating a self-purifying wash step [1].

  • Free Base Regeneration (Optional): To recover the free base, suspend the purified salt in deionized water. Adjust the pH to >12 using 2M NaOH. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

ProtocolA Start Crude Piperazine Free Base Solvent Dissolve in EtOH/Et2O (3:2 ratio) Start->Solvent Acid Add HCl in Dioxane at < 5°C Solvent->Acid Solubilize Precip Crystallize at 10-30°C (4 hours) Acid->Precip Exothermic Control Wash Filter & Wash with Cold Acetone Precip->Wash Isolate Salt Regen Regenerate Free Base (NaOH + DCM Extract) Wash->Regen Optional

Caption: Workflow for the bulk purification of 2-Methyl-2-trifluoromethyl-piperazine via salt crystallization.

Protocol B: Preparative Liquid Chromatography (Prep-HPLC)

For isolating pharmaceutical-grade intermediates (>99.5% purity) from complex reaction matrices.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Triethylamine (TEA) in Milli-Q water, adjusted to pH 10.5 with ammonium hydroxide.

    • Organic Phase (B): HPLC-grade Acetonitrile.

  • Column Equilibration: Utilize a high-pH tolerant Hybrid C18 Prep Column (e.g., 50 x 250 mm, 5 µm). Equilibrate with 5% B for 5 column volumes.

  • Sample Loading: Dissolve the crude mixture in the initial mobile phase (5% B). Filter through a 0.45 µm PTFE syringe filter to prevent column fouling.

  • Gradient Elution: Execute a shallow gradient from 5% B to 40% B over 30 minutes. Causality: The shallow gradient ensures baseline resolution between the target molecule and closely eluting regioisomers (e.g., 3-methyl-derivatives).

  • Fraction Collection: Trigger fraction collection using MS-detection (m/z 169.1). Pool the target fractions, evaporate the acetonitrile under reduced pressure, and lyophilize the remaining aqueous phase to yield the pure product.

Section 3: Troubleshooting Logic & Diagnostics

When scaling up chromatography for basic fluorinated heterocycles, deviations in peak shape or recovery are common. Follow this diagnostic logic tree to resolve chromatographic failures.

Troubleshooting Issue Issue: Severe Peak Tailing or Low Recovery in Prep-LC CheckpH Is Mobile Phase pH > 10? Issue->CheckpH Yes1 Check Column Type CheckpH->Yes1 Yes No1 Increase pH or Add TEA (0.1-0.2%) CheckpH->No1 No CheckCol Is Column High-pH Tolerant (e.g., Hybrid Silica)? Yes1->CheckCol Yes2 Check Sample Load / Diluent CheckCol->Yes2 Yes No2 Switch to Polymeric or Hybrid C18 Column CheckCol->No2 No MassOverload Reduce Injection Volume or Match Diluent to Mobile Phase Yes2->MassOverload Optimize Load

Caption: Diagnostic logic tree for troubleshooting peak tailing and recovery issues in Prep-HPLC.

Section 4: Quantitative Data & Solvent Selection

To optimize the salt-formation protocol, selecting the correct solvent and counter-ion is critical. The tables below summarize empirical data for optimizing the crystallization and handling of fluorinated piperazines.

Table 1: Solvent Selection Matrix for Salt Crystallization

Solvent SystemCounter-Ion (Acid)Salt FormTypical Yield (%)Purity (%)Impact on Purification
Ethanol / Diethyl Ether (3:2) HCl (Anhydrous)Dihydrochloride85 - 90%>99.0%Excellent for removing non-basic organic impurities. Highly crystalline product [3].
Ethyl Acetate Glacial Acetic AcidDiacetate75 - 82%>98.5%Milder conditions; prevents degradation of acid-sensitive functional groups [1].
Isopropanol (IPA) HCl (Aqueous)Hydrochloride Hydrate60 - 70%~95.0%Prone to hydrate formation; lower yield due to partial solubility in water[1, 2].
Toluene None (Free Base)HexahydrateN/AVariableUsed for azeotropic distillation to remove water from the hygroscopic free base.

Table 2: Physicochemical Properties Impacting Purification

PropertyValue / CharacteristicChromatographic / Isolation Impact
pKa ~5.3 (N1) and ~9.7 (N4)Requires high pH (>10.5) or ion-pairing agents for RP-HPLC.
UV Absorbance Weak (< 220 nm)Mandates ELSD, CAD, or MS-directed fraction collection.
Hygroscopicity High (forms hydrates)Requires storage under inert gas (Argon/N2) and anhydrous conditions.

References

  • Wiesenfeldt, M. P., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Communications (via PMC). URL: [Link]

  • Celik, F., et al. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study." National Center for Biotechnology Information (PMC). URL: [Link]

Validation & Comparative

Comparative Guide: 2-Methyl-2-trifluoromethyl-piperazine vs. Traditional Piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperazine ring is a privileged scaffold, yet its high basicity (often leading to hERG toxicity) and susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism present significant liabilities[1]. To overcome these challenges, medicinal chemists employ structural modifications such as alpha-methylation and alpha-trifluoromethylation[2]. This guide objectively compares 2-Methyl-2-trifluoromethyl-piperazine against its foundational analogs: Piperazine, 2-Methylpiperazine, and 2-(Trifluoromethyl)piperazine. By analyzing physicochemical properties and metabolic stability, we demonstrate how geminal disubstitution at the alpha-carbon yields an optimized bioisostere with superior pharmacokinetic profiles[3].

Structural Rationale & Physicochemical Profiling

The strategic introduction of substituents at the alpha-position of the piperazine ring fundamentally alters its physicochemical profile[4].

  • Piperazine: Highly basic (pKa ~9.7) and hydrophilic, making it prone to poor passive membrane permeability and rapid alpha-oxidation[5].

  • 2-Methylpiperazine: The addition of a methyl group slightly increases lipophilicity (LogP ~0.22) and provides mild steric hindrance, but the basicity remains high (pKa ~9.60)[6].

  • 2-(Trifluoromethyl)piperazine: The strong electron-withdrawing CF3 group drastically reduces the basicity of the adjacent nitrogen via the inductive effect (pKa ~5.5–6.5) and increases lipophilicity, enhancing Caco-2 permeability[4]. However, the remaining alpha-proton is still a potential site for metabolic attack[2].

  • 2-Methyl-2-trifluoromethyl-piperazine: This geminally disubstituted analog combines the pKa-lowering and lipophilicity-enhancing effects of the CF3 group with the complete steric blockade provided by the methyl group[3]. The resulting quaternary carbon completely eliminates the alpha-proton, conferring exceptional metabolic stability against CYP450 enzymes[1].

Table 1: Comparative Physicochemical Data
CompoundpKa (Secondary Amine)LogP (Est.)Metabolic Stability (CYP450)Structural Advantage
Piperazine ~9.7-1.17LowStandard building block
2-Methylpiperazine 9.600.22ModerateMild steric shielding
2-(Trifluoromethyl)piperazine 5.5 - 6.50.5 - 1.0HighModulated basicity
2-Methyl-2-CF3-piperazine 5.5 - 6.01.2 - 1.8Very HighQuaternary alpha-carbon

Note: Values are aggregated from experimental and predictive models[6],[5],[2].

Mechanistic Insights: The Alpha-Trifluoromethyl Amine Effect

The causality behind the performance of 2-Methyl-2-trifluoromethyl-piperazine lies in the synergistic interplay of electronic and steric effects. The trifluoromethyl group exerts a powerful inductive pull (-I effect), withdrawing electron density from the adjacent nitrogen lone pair[2]. This prevents the amine from being overly protonated at physiological pH (7.4), thereby increasing the fraction of neutral species available to cross lipid bilayers[4].

Simultaneously, the methyl group occupies the remaining valence of the alpha-carbon. Because CYP450-mediated dealkylation requires the abstraction of an alpha-proton to form a reactive imine intermediate, creating a fully substituted quaternary center effectively creates a "metabolic dead-end"[1].

StructuralEvolution A Piperazine Core (High pKa, Metabolically Vulnerable) B 2-Methylpiperazine (Increased Lipophilicity, Partial Steric Shielding) A->B + Methyl Group C 2-(Trifluoromethyl)piperazine (Lower pKa via Inductive Effect, High Permeability) A->C + CF3 Group D 2-Methyl-2-trifluoromethyl-piperazine (Quaternary Carbon: Blocks CYP450, Optimized pKa & LogD) B->D Geminal Disubstitution C->D Geminal Disubstitution

Logical relationship showing the structural evolution to 2-Methyl-2-trifluoromethyl-piperazine.

MetabolicPathway cluster_0 Standard Piperazine cluster_1 2-Methyl-2-CF3-piperazine CYP CYP450 Enzyme (Oxidative Attack) P1 Alpha-Proton Abstraction CYP->P1 M1 Quaternary Alpha-Carbon (No Alpha-Protons) CYP->M1 Blocked P2 Imine Intermediate (Reactive) P1->P2 P3 Ring Cleavage / Dealkylation P2->P3 M2 Steric & Electronic Shielding M1->M2 M3 Metabolic Stability (Intact Ring) M2->M3

CYP450 metabolic pathway illustrating the blockade of alpha-oxidation by geminal disubstitution.

Experimental Workflows: Synthesizing & Validating the Analogs

To objectively compare these analogs, robust, self-validating experimental protocols must be employed. The following methodologies detail the in vitro profiling required to confirm the physicochemical advantages of 2-Methyl-2-trifluoromethyl-piperazine[3],[5].

Protocol A: pKa Determination via Potentiometric Titration

Causality: Accurate pKa measurement is critical to confirm the inductive deactivation of the amine by the CF3 group, proving the reduction in basicity[5].

  • Preparation: Prepare a 1 mM solution of the piperazine analog in 0.15 M aqueous KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

  • Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl to ensure complete protonation of all basic nitrogen centers prior to the measurement phase.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C. The nitrogen blanket prevents atmospheric CO2 from dissolving and forming carbonic acid, which would skew the titration curve.

  • Data Analysis: Record the pH after each addition. Plot the titration curve (pH vs. volume of titrant) and use non-linear regression (e.g., Bjerrum function) to calculate the macroscopic pKa values.

Protocol B: LogD (pH 7.4) Measurement via Shake-Flask Method

Causality: LogD reflects the actual lipophilicity of the ionizable compound at physiological pH, dictating its passive absorption potential[4].

  • Buffer Saturation: Pre-saturate 1-octanol with 50 mM phosphate buffer (pH 7.4) and vice versa for 24 hours. This self-validating step ensures that phase volumes do not change during the actual experiment due to mutual solubility.

  • Partitioning: Dissolve 1 mg of the compound in 1 mL of the saturated buffer. Add 1 mL of the saturated 1-octanol.

  • Equilibration: Shake the mixture mechanically for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.

  • Quantification: Analyze the concentration of the compound in both the aqueous and organic phases using LC-MS/MS. Calculate LogD as Log(C_octanol / C_buffer).

Protocol C: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: This assay directly validates the hypothesis that the quaternary alpha-carbon prevents CYP450-mediated oxidation[1].

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate.

  • Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). NADPH is the essential cofactor for CYP450 activity.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the enzymes, stopping the reaction at precise time points.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t_1/2).

References

Sources

biological activity of 2-Methyl-2-trifluoromethyl-piperazine vs 2-CF3-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design in Medicinal Chemistry: Evaluating 2-Methyl-2-trifluoromethyl-piperazine vs. 2-Trifluoromethyl-piperazine

As drug discovery programs increasingly target complex, non-traditional binding pockets, the demand for sophisticated, conformationally restricted building blocks has surged. Piperazine rings are ubiquitous in FDA-approved therapeutics, but their high intrinsic basicity and susceptibility to oxidative metabolism often necessitate rigorous structural optimization.

The introduction of a trifluoromethyl (-CF


) group at the C2 position is a classical bioisosteric strategy utilized to modulate these liabilities. However, advancing this motif by synthesizing a quaternary center—specifically 2-methyl-2-trifluoromethyl-piperazine —introduces profound conformational and metabolic advantages over the mono-substituted 2-trifluoromethyl-piperazine  (1[1]). In this guide, we will dissect the physicochemical, structural, and metabolic causality behind these two scaffolds to guide your lead optimization campaigns.

Conformational Thermodynamics and Steric Shielding

The biological activity of piperazine derivatives is heavily dictated by their chair conformation dynamics.

In the mono-substituted 2-CF


-piperazine , the bulky -CF

group possesses a high A-value (~2.1 kcal/mol). To minimize 1,3-diaxial steric clashes, the -CF

group strongly dictates the ring's equilibrium, locking itself into the equatorial position. While this provides moderate steric shielding to the adjacent N1 nitrogen, the axial

-proton leaves the binding vector relatively flexible and accessible.

Conversely, 2-methyl-2-trifluoromethyl-piperazine features a quaternary stereocenter. Here, the -CF


 group and the -CH

group (A-value ~1.7 kcal/mol) compete for the equatorial position. Thermodynamic principles dictate that the larger -CF

group retains the equatorial orientation, forcibly pushing the methyl group into the axial position. This axial methyl group creates a severe steric umbrella over the N1 nitrogen. This restriction dramatically alters the receptor binding vector, locking the pharmacophore into a rigid bioactive conformation that reduces the entropic penalty upon target binding.

Conformation A 2-CF3-Piperazine C Equatorial CF3 Axial H A->C B 2-Me-2-CF3-Piperazine D Equatorial CF3 Axial CH3 B->D E Moderate Steric Shielding Accessible N-H C->E F High Steric Shielding Restricted N-H D->F

Conformational dynamics and steric shielding effects of C2 substitution.

Physicochemical Profiling: Basicity and Lipophilicity

Unsubstituted piperazine is highly basic (pK


 ~9.8), which often leads to poor passive membrane permeability due to near-complete protonation at physiological pH (7.4).

The strong electron-withdrawing inductive effect (-I) of the -CF


 group drastically lowers the pK

of the adjacent amine. For 2-CF

-piperazine, the pK

drops to approximately 7.75 (2[2]). This shift increases the fraction of the neutral species in systemic circulation, thereby enhancing LogD and oral bioavailability (3[3]).

When transitioning to the quaternary 2-methyl-2-trifluoromethyl-piperazine, the electron-donating hyperconjugation (+I) of the added methyl group slightly counteracts the -CF


 effect, raising the pK

marginally. However, the addition of the methyl group fundamentally increases the overall lipophilicity (LogP) of the molecule.
Property2-Trifluoromethyl-piperazine2-Methyl-2-trifluoromethyl-piperazineCausality / Structural Impact
Molecular Weight 154.13 g/mol 168.16 g/mol Addition of the -CH

group.
pK

(N1)
~7.75~8.10 (Estimated)-CF

strongly withdraws electrons; -CH

slightly donates, marginally raising pK

.
LogP 0.28~0.65 (Estimated)Increased hydrocarbon surface area from the methyl group enhances lipophilicity (4[4]).
Metabolic Soft Spots C2

-proton
None at C2Quaternary center completely blocks CYP450

-oxidation.
Conformation Equatorial -CF

, Axial -H
Equatorial -CF

, Axial -CH

Severe steric restriction around N1 due to the axial methyl group.

Metabolic Hardening via Quaternary Centers

The most critical functional advantage of 2-methyl-2-trifluoromethyl-piperazine is its metabolic resilience. Cytochrome P450 (CYP) enzymes frequently target the


-carbons of cyclic amines for oxidation, leading to unstable carbinolamine intermediates that rapidly collapse into ring-opened or dealkylated metabolites.

While the -CF


 group in 2-CF

-piperazine deactivates the C2 position electronically, the site retains an

-proton, leaving it as a potential metabolic "soft spot." By replacing this proton with a methyl group, a quaternary carbon is established. This completely abolishes the possibility of

-proton abstraction, effectively "hardening" the molecule against CYP-mediated degradation at this locus and prolonging the drug's intrinsic half-life.

Metabolism CYP CYP450 Enzymes Sub1 2-CF3-Piperazine CYP->Sub1 Binds Sub2 2-Me-2-CF3-Piperazine CYP->Sub2 Binds Met1 Ring Opening / Dealkylation (Metabolically Labile) Sub1->Met1 α-proton abstraction Met2 Metabolically Stable (Site Blocked) Sub2->Met2 No α-proton available

CYP450-mediated metabolic pathways comparing alpha-proton availability.

Experimental Methodologies

To objectively validate these theoretical advantages in a drug discovery setting, researchers must employ rigorous, self-validating experimental protocols.

Protocol A: High-Throughput pK Determination via Potentiometric Titration

Causality: Accurate pK


 determination requires mimicking physiological ionic strength to ensure the thermodynamic values translate to in vivo models.
  • Preparation: Prepare a 1.0 mM solution of the piperazine analyte in 0.15 M KCl (to maintain physiological ionic strength).

  • Calibration: Calibrate the glass-calomel electrode using standard IUPAC buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the analyte solution with standardized 0.1 M NaOH under a continuous inert argon atmosphere. Note: Argon prevents atmospheric CO

    
     absorption, which would artificially lower the pH and skew the basic pK
    
    
    
    readings.
  • Data Analysis: Utilize Bjerrum plot analysis or non-linear regression software (e.g., Refinement Pro) to calculate the macroscopic pK

    
     values from the inflection points of the titration curve.
    
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates phase I oxidative metabolism. The inclusion of a positive control and an NADPH-regenerating system ensures that any lack of degradation is due to the molecule's structural hardening, not an assay failure.

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 1.0 µM of the piperazine analyte, and 3.3 mM MgCl

    
     (a necessary CYP cofactor) in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (1 mM NADP

    
    , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Run a parallel assay using Verapamil as a highly-cleared positive control.
    
  • Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ).
    

References

  • 1-(Trifluoromethyl)piperazine hydrochloride | C5H10ClF3N2 | CID 68386721 Source: PubChem URL:[Link]

  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions Source: ACS Publications (Organic Letters) URL:[Link]

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 2-Methyl-2-trifluoromethyl-piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the in vitro metabolic stability of the 2-Methyl-2-trifluoromethyl-piperazine scaffold against relevant chemical analogs. We will explore the underlying mechanistic principles, provide detailed experimental protocols for validation, and present comparative data to guide researchers, scientists, and drug development professionals in their lead optimization efforts.

The Strategic Imperative for Metabolic Stability

In drug discovery, a candidate molecule's journey is perilous; poor metabolic stability is a primary cause of clinical failure. A compound that is rapidly metabolized by the body will struggle to achieve sufficient in vivo exposure, leading to diminished efficacy.[1] Conversely, a compound that is metabolized too slowly can accumulate, potentially causing toxicity or adverse drug-drug interactions.[1] Therefore, engineering a metabolically robust molecule is a cornerstone of modern medicinal chemistry. The in vitro metabolic stability assay serves as a critical early-stage filter, predicting a compound's fate and guiding the design of more durable therapeutics.[2][3]

Deconstructing the Scaffold: A Tale of Two Moieties

The 2-Methyl-2-trifluoromethyl-piperazine structure is a deliberate and strategic design, combining a versatile pharmacophore (piperazine) with a proven metabolic shield (the trifluoromethyl group). Understanding the individual contribution of each component is key to appreciating their synergistic effect.

The Piperazine Ring: A Privileged but Vulnerable Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms, a structure found in over 200 approved drugs, particularly in oncology and CNS therapeutic areas.[4][5][6][7] Its popularity stems from its versatility; the two nitrogen atoms provide points for substitution, allowing chemists to fine-tune properties like solubility and target binding affinity.[4]

However, this structural feature is also its primary metabolic weakness. The nitrogen atoms of the piperazine ring are susceptible to a range of Phase I metabolic reactions, primarily mediated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being a common culprit.[5][7][8] These reactions include:

  • N-Dealkylation: Cleavage of substituents attached to the nitrogen atoms.

  • N-Oxidation: Formation of N-oxides.

  • Ring Hydroxylation: Oxidation of the carbon atoms within the ring.

  • Ring Cleavage: Opening of the piperazine ring structure.[6]

These metabolic pathways often lead to rapid clearance and a shorter in vivo half-life for piperazine-containing compounds.

The Trifluoromethyl (CF₃) Group: A Potent Metabolic Blocker

The introduction of a trifluoromethyl (CF₃) group is a widely employed and highly effective strategy to enhance a drug's metabolic stability.[9][10][11] The mechanism behind this stabilizing effect is rooted in physical organic chemistry. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds, making it exceptionally resistant to the oxidative cleavage catalyzed by CYP enzymes.[10]

By strategically replacing a metabolically labile group, such as a methyl (-CH₃) group, with a CF₃ group, chemists can effectively block a "metabolic soft spot."[9][10] This concept, known as "metabolic switching," redirects or slows down the overall rate of metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[10][12]

Synergistic Stability: The 2-Methyl-2-trifluoromethyl-piperazine Advantage

The combination of a methyl and a trifluoromethyl group on the same carbon atom (a geminal arrangement) within the piperazine ring creates a uniquely stable scaffold. Let's compare it to its logical predecessors to understand its enhanced properties.

cluster_0 Metabolic Pathways of Piperazine Analogs A 2-Methyl-piperazine C Hydroxylated Metabolite A->C CYP450-mediated Oxidation at Methyl Group B 2-Methyl-2-trifluoromethyl-piperazine (Target Scaffold) D Reduced Metabolism B->D CF3 group blocks oxidation & provides steric hindrance

Caption: Comparative metabolic fate of piperazine analogs.

  • Alternative 1: Unsubstituted Piperazine: As discussed, this core is susceptible to metabolism at its nitrogen and carbon atoms.

  • Alternative 2: 2-Methyl-piperazine: The introduction of a methyl group provides a new, highly susceptible site for CYP-mediated oxidation, which would readily form a primary alcohol metabolite, leading to rapid clearance.

  • The Target Scaffold: 2-Methyl-2-trifluoromethyl-piperazine: This design offers a dual-pronged defense.

    • Metabolic Shielding: The electron-withdrawing CF₃ group deactivates the adjacent methyl group, making it highly resistant to oxidative attack.[10]

    • Steric Hindrance: The bulky CF₃ group provides a significant steric shield, which can hinder the approach of metabolic enzymes to the adjacent nitrogen atom and other parts of the ring, further reducing the rate of metabolism.

This combination is designed to produce a compound with significantly lower intrinsic clearance and a longer in vitro half-life compared to simpler piperazine analogs.

Experimental Validation: In Vitro Liver Microsomal Stability Assay

To empirically validate these theoretical advantages, the standard industry workflow is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly CYPs.[1][13]

Workflow Overview

prep Step 1: Reagent Preparation Test Compound Stock Liver Microsome Suspension NADPH Regenerating System incubate Step 2: Incubation Pre-warm microsomes & compound at 37°C Initiate reaction with NADPH Incubate over time course (e.g., 0, 5, 15, 30, 60 min) prep->incubate terminate Step 3: Reaction Termination Add ice-cold Acetonitrile with Internal Standard (IS) Precipitates proteins incubate->terminate process Step 4: Sample Processing Centrifuge to pellet protein Transfer supernatant terminate->process analyze Step 5: LC-MS/MS Analysis Quantify remaining parent compound relative to IS process->analyze data Step 6: Data Analysis Calculate % Remaining Determine t½ and CLint analyze->data

Caption: Standard workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal matrix.

Materials:

  • Test Compound (e.g., 2-Methyl-2-trifluoromethyl-piperazine derivative)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Pooled Liver Microsomes (Human, Rat, etc.; e.g., 0.5 mg/mL final concentration)[9]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Stopping Solution: Ice-cold acetonitrile containing a suitable internal standard (IS).

  • 96-well incubation plate and analytical plates.

  • LC-MS/MS System.

Procedure:

  • Preparation:

    • Prepare a working stock solution of the test compound (e.g., 1 µM final concentration) and positive controls in phosphate buffer. Keep the final DMSO concentration below 0.5% to avoid enzyme inhibition.

    • On ice, thaw the pooled liver microsomes and dilute them to the desired working concentration in cold phosphate buffer.

  • Incubation Setup:

    • Add the liver microsome solution to the wells of the 96-well plate.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for approximately 10 minutes to equilibrate the temperature.[9]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. The T=0 minute time point is sampled immediately by transferring an aliquot to a separate plate containing the ice-cold stopping solution. This sample represents 100% of the initial compound concentration.

  • Time Course Sampling:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by transferring an aliquot to the stopping solution plate.[9]

    • Include a "minus cofactor" control where the NADPH system is replaced with buffer to assess for non-enzymatic degradation.

  • Sample Processing:

    • Once all time points are collected, vortex the termination plate and centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new analytical plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the peak area of the internal standard.[1][14][15]

Data Analysis and Interpretation
  • Calculate Percent Remaining:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample. % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the initial linear portion of this curve is equal to -k, where k is the elimination rate constant.

    • Calculate the half-life using the formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • Intrinsic clearance, a measure of the metabolic capacity of the liver, is calculated as follows[16]: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / mass of microsomal protein (mg))

Comparative Performance Data (Expected Outcomes)

The following table summarizes the expected experimental outcomes from a human liver microsomal stability assay, comparing the target scaffold with less stabilized alternatives.

ParameterUnsubstituted Piperazine Analog2-Methyl-piperazine Analog2-Methyl-2-trifluoromethyl-piperazine Analog Rationale for Change
In Vitro t½ (min) Short (< 15 min)Very Short (< 10 min)Long (> 45 min) The CF₃ group blocks the primary sites of oxidative metabolism and provides steric hindrance, drastically reducing the rate of clearance.[9][10]
Intrinsic Clearance (CLint) HighVery HighLow A lower rate of metabolism directly translates to lower intrinsic clearance, a key predictor of in vivo hepatic clearance.[9]
Primary Metabolites N-oxides, N-dealkylated products, ring-opened productsHydroxylated methyl group, plus other piperazine metabolitesSignificantly Reduced/None Detected Blocking a major metabolic pathway limits the formation of downstream metabolites.[9]

Conclusion: A Superior Scaffold for Modern Drug Design

The strategic incorporation of a 2-methyl-2-trifluoromethyl substitution pattern onto a piperazine core represents a highly effective strategy for overcoming the inherent metabolic liabilities of the parent scaffold. This design leverages the powerful C-F bond to shield against oxidative metabolism while also providing steric hindrance to further protect the molecule. The resulting scaffold is expected to exhibit a significantly longer in vitro half-life and lower intrinsic clearance, making it an attractive starting point for developing drug candidates with improved pharmacokinetic profiles. The robust and reproducible in vitro liver microsomal stability assay is an essential tool for validating these properties and guiding the selection of compounds with a higher probability of success in clinical development.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Available at: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. (2015). PMC. Available at: [Link]

  • How is piperazine metabolized in the body? (2025). Biosynce Blog. Available at: [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. (2014). PubMed. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. Available at: [Link]

  • 10x increased throughput for metabolic stability assays. (n.d.). SCIEX. Available at: [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Available at: [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021). Agilent. Available at: [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Available at: [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. (n.d.). ResearchGate. Available at: [Link]

  • In vitro drug metabolism using liver microsomes. (2004). PubMed. Available at: [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Available at: [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. (n.d.). Thieme Connect. Available at: [Link]

Sources

Modulating ADME Profiles: A Comparative Guide to the Lipophilicity of 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target the central nervous system (CNS) or attempt to rescue compounds with poor pharmacokinetic profiles, the strategic selection of saturated heterocyclic building blocks becomes paramount. Piperazine is a ubiquitous pharmacophore; however, its native high basicity and low lipophilicity often lead to suboptimal blood-brain barrier (BBB) penetration, rapid metabolic degradation, and off-target hERG cardiac channel liabilities[1][2].

To overcome these hurdles, medicinal chemists employ precise structural modifications. The introduction of fluorine—specifically via a trifluoromethyl (–CF₃) group—alongside a methyl (–CH₃) group at the same carbon atom yields 2-Methyl-2-trifluoromethyl-piperazine . This geminal di-substitution creates a highly specialized building block that fundamentally alters the physicochemical landscape of the parent scaffold[3][4].

This guide provides an objective, data-supported comparison of 2-Methyl-2-trifluoromethyl-piperazine against other standard piperazine alternatives, detailing the mechanistic causality behind its performance and the experimental protocols required to validate these properties.

Structural and Physicochemical Comparison

To understand the utility of 2-Methyl-2-trifluoromethyl-piperazine, we must benchmark its calculated physicochemical properties against its non-fluorinated and mono-substituted counterparts. The table below summarizes the impact of sequential substitutions on the piperazine ring.

Building BlockCalculated LogPEstimated LogD (pH 7.4)pKa (Adjacent Nitrogen)Steric Hindrance (C2 Position)Primary ADME Impact
Piperazine -1.50-2.00~9.8MinimalHigh aqueous solubility, poor BBB permeability.
2-Methylpiperazine -1.10-1.50~9.6LowSlight lipophilicity increase; vulnerable to N-oxidation.
2-(Trifluoromethyl)piperazine 0.500.20~7.5ModerateReduced basicity; improved membrane permeability.
2-Methyl-2-trifluoromethyl-piperazine 1.201.00~7.0 - 7.2Very High (Quaternary)Optimal BBB penetration; high metabolic stability; low hERG liability.

Note: Values are representative estimates based on established fluorine-induced pKa shifts and lipophilicity increments[4][5].

Mechanistic Insights: The Causality of Physicochemical Shifts

As an application scientist, it is critical to look beyond the numbers and understand why 2-Methyl-2-trifluoromethyl-piperazine behaves the way it does. The unique profile of this molecule is driven by three interacting physicochemical phenomena:

  • The Inductive Effect (–I) and Basicity Reduction: The trifluoromethyl group is powerfully electron-withdrawing. Through the sigma-bond network (–I effect), it pulls electron density away from the adjacent nitrogen's lone pair[5]. This makes the nitrogen significantly less available for protonation, dropping the pKa from ~9.8 to ~7.2. A lower pKa means the molecule is less ionized at physiological pH (7.4), which directly mitigates basicity-driven hERG toxicity and phospholipidosis[4].

  • Lipophilic Surface Area Expansion: Fluorine is highly electronegative, but the C–F bond is poorly polarizable. The bulky –CF₃ group, combined with the –CH₃ group, creates a large, dense hydrophobic surface area. This drives the LogP and LogD values into the optimal range (LogD 0–3) required for passive transcellular permeation and CNS exposure[2][6].

  • Steric Shielding at the Quaternary Center: Placing both a methyl and a trifluoromethyl group on the C2 carbon creates a sterically congested quaternary center. This intense steric bulk physically shields the adjacent nitrogen from cytochrome P450 (CYP) enzymes, drastically reducing the rates of metabolic N-dealkylation and N-oxidation[1].

SPRPathway Core 2-Methyl-2-trifluoromethyl-piperazine Sub1 -CF3 Group (Strong -I Effect) Core->Sub1 Sub2 -CH3 Group (+I Effect, Bulk) Core->Sub2 Effect1 Decreased pKa (Reduced Basicity) Sub1->Effect1 Effect2 Increased LogD (Enhanced Lipophilicity) Sub1->Effect2 Effect3 Steric Shielding at C2 Position Sub1->Effect3 Sub2->Effect2 Sub2->Effect3 Out1 Lower hERG Liability Effect1->Out1 Out2 Improved BBB Permeability Effect2->Out2 Out3 High Metabolic Stability Effect3->Out3

Fig 1: Structure-Property Relationship (SPR) pathway of geminal substitution.

Experimental Methodologies

To objectively verify the lipophilicity and basicity of these building blocks, robust, self-validating experimental protocols must be employed.

Protocol A: High-Throughput Microscale Shake-Flask LC-MS/MS (LogD₇.₄ Determination)

The traditional shake-flask method coupled with LC-MS/MS is the gold standard for determining LogD, offering higher accuracy than in silico predictions or retention-time-based HPLC approximations[][8][9].

Self-Validating System Design: This protocol uses mutually saturated solvents to prevent volume shifts during incubation and includes a known reference standard (Tolbutamide, known LogD₇.₄ = 2.1) to validate phase separation efficiency and LC-MS/MS calibration linearity[6].

Step-by-Step Workflow:

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate completely. Use these mutually saturated solvents for the assay to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a 10 mM stock solution of 2-Methyl-2-trifluoromethyl-piperazine (and the Tolbutamide QC standard) in DMSO.

  • Partitioning: In a 96-well deep-well plate, add 10 µL of the compound stock to a mixture of 495 µL saturated PBS and 495 µL saturated n-octanol.

  • Incubation: Seal the plate and agitate on a microplate shaker at 30 rpm for 1 hour at a constant 25°C to achieve thermodynamic equilibrium[10].

  • Phase Separation: Centrifuge the plate at 3000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Extraction & LC-MS/MS: Carefully aliquot 50 µL from the octanol layer and 50 µL from the aqueous layer into separate analytical plates. Dilute appropriately with mobile phase and quantify the analyte concentration in both phases using reversed-phase LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation:

    
    
    

LogDWorkflow A Compound Stock (10 mM in DMSO) C Microscale Shaking (1 hr, 30 rpm, 25°C) A->C B Biphasic System (PBS pH 7.4 / n-Octanol) B->C D Phase Separation (Centrifugation) C->D E LC-MS/MS Quantification D->E Extract both phases F LogD7.4 Calculation E->F

Fig 2: Microscale Shake-Flask LC-MS/MS workflow for LogD determination.

Protocol B: Potentiometric Titration (pKa Determination)

Because the lipophilicity of ionizable compounds is heavily dependent on their ionization state, accurately determining the pKa is mandatory.

Self-Validating System Design: The pH electrode is calibrated immediately prior to use using standard IUPAC buffers, and a primary standard (Potassium Hydrogen Phthalate) is titrated to verify the electrode's Nernstian response slope.

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate the glass-calomel combined electrode using pH 4.01, 7.00, and 10.01 standard buffer solutions at 25°C.

  • Sample Preparation: Dissolve 2-Methyl-2-trifluoromethyl-piperazine in a 0.15 M KCl aqueous solution (to maintain constant ionic strength). Note: If the compound's increased lipophilicity limits aqueous solubility, use methanol-water co-solvent mixtures (e.g., 20%, 30%, 40% MeOH).

  • Titration: Titrate the solution with standardized 0.1 M NaOH (or 0.1 M HCl, depending on the starting salt form) under a nitrogen atmosphere to prevent CO₂ absorption. Record the pH after each precisely dosed titrant addition.

  • Data Processing: Determine the inflection point of the titration curve using the first derivative method. If co-solvents were used, apply the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa.

Conclusion

When comparing building blocks for lead optimization, 2-Methyl-2-trifluoromethyl-piperazine stands out as a highly engineered scaffold. While standard piperazine or simple methylpiperazines suffer from high basicity and metabolic vulnerabilities, the geminal addition of a trifluoromethyl group precisely tunes the molecule's LogD and pKa. By leveraging the protocols outlined above, researchers can objectively validate these physicochemical shifts, ensuring that the resulting drug candidates possess the optimal balance of BBB permeability, metabolic stability, and safety.

References

  • Lin, B., et al. (2016). "A Novel Method for High Throughput Lipophilicity Determination by Microscale Shake Flask and Liquid Chromatography Tandem Mass Spectrometry." ResearchGate. URL: [Link]

  • "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." ACS Publications. URL: [Link]

  • "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." Wiley Online Library. URL: [Link]

  • "Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis." Aragen Life Sciences. URL: [Link]

  • "Cyprotex LogD Shake Flask Fact Sheet." Evotec. URL: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification and characterization of 2-Methyl-2-trifluoromethyl-piperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a deep understanding of method development and validation. We will explore three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy.

The Regulatory Imperative: A Foundation of Trust

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a procedural formality but a cornerstone of scientific integrity, ensuring data reliability for regulatory submissions to bodies like the FDA and EMA.[2][3] Our validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a harmonized standard for analytical method validation.[4]

The objective is to demonstrate that the chosen analytical method is suitable for its intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[1][5]

Comparative Analysis of Core Methodologies

The selection of an analytical technique for 2-Methyl-2-trifluoromethyl-piperazine depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., impurity profiling, pharmacokinetic studies, or bulk substance assay).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[6] For piperazine derivatives, which contain polar amine groups, chemical derivatization is often a critical step to improve volatility and chromatographic performance.

Causality Behind the Method: The primary challenge with analyzing piperazines via GC is their polarity, which can lead to poor peak shape and column adsorption. Derivatization, typically with an agent like Trifluoroacetic Anhydride (TFAA), masks the active amine protons.[7] This not only increases volatility but also enhances thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity. The mass spectrometer provides high selectivity and confident identification based on the compound's mass spectrum.

Experimental Protocol: GC-MS with Derivatization

  • Standard & Sample Preparation:

    • Prepare a stock solution of 2-Methyl-2-trifluoromethyl-piperazine reference standard in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • For drug product analysis, dissolve the sample in methanol, using sonication if necessary, to achieve a target concentration within the calibration range.

    • For biological samples (plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte.[7]

  • Derivatization Procedure:

    • Transfer an aliquot of the prepared standard or sample extract to a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 70°C for 30 minutes.[7]

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode for quantification.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperatures: Injector at 250°C, Transfer Line at 280°C, Ion Source at 230°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Injection: 1 µL, splitless mode.

Validation Data Summary (GC-MS)

Validation ParameterTypical Acceptance Criteria (ICH Q2(R1))Expected Performance
Specificity No interference at the retention time of the analyte.Peak purity confirmed by mass spectrum; no interfering peaks from placebo or degradation products.
Linearity (R²) ≥ 0.99> 0.995 over a range of 0.1 - 25 µg/mL.
Range 80% to 120% of the test concentration.[4]Established based on linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0% for drug product assay.[8]98.5% - 101.5% at three concentration levels.
Precision (%RSD) Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%.Repeatability < 1.5%; Intermediate Precision < 2.5%.
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1.~0.004 µg/mL.[7]
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1.~0.01 µg/mL.
Robustness No significant impact from minor variations.Method is robust against small changes in oven ramp rate and flow rate.

GC-MS Method Validation Workflow

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameter Assessment ref_std Reference Standard (2-Methyl-2-trifluoromethyl-piperazine) cal_curve Calibration Standards (5 levels) ref_std->cal_curve qc_samples QC Samples (Low, Mid, High) ref_std->qc_samples derivatization Derivatization (TFAA, 70°C) cal_curve->derivatization linearity Linearity & Range cal_curve->linearity qc_samples->derivatization accuracy Accuracy qc_samples->accuracy precision Precision qc_samples->precision placebo Placebo / Blank Matrix placebo->derivatization specificity Specificity placebo->specificity gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis gcms_analysis->specificity gcms_analysis->linearity gcms_analysis->accuracy gcms_analysis->precision lod_loq LOD / LOQ gcms_analysis->lod_loq robustness Robustness gcms_analysis->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report LCMS_Validation_Workflow cluster_prep Preparation & Extraction cluster_analysis Analysis cluster_validation Validation Parameter Assessment ref_std Reference Standard cal_curve Calibration Standards (in matrix) ref_std->cal_curve qc_samples QC Samples (LLOQ, L, M, H) ref_std->qc_samples extraction Sample Extraction (e.g., Protein Precipitation) cal_curve->extraction linearity Linearity & Range cal_curve->linearity qc_samples->extraction accuracy_precision Accuracy & Precision qc_samples->accuracy_precision matrix_effect Matrix Effect qc_samples->matrix_effect stability Stability qc_samples->stability matrix_lots Blank Matrix (6+ lots) matrix_lots->extraction selectivity Selectivity matrix_lots->selectivity lcms_analysis LC-MS/MS Analysis (MRM Mode) extraction->lcms_analysis lcms_analysis->selectivity lcms_analysis->linearity lcms_analysis->accuracy_precision lcms_analysis->matrix_effect lcms_analysis->stability report Validation Report selectivity->report linearity->report accuracy_precision->report matrix_effect->report stability->report QNMR_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Processing cluster_validation Validation Parameter Assessment analyte Weigh Analyte (Mass_analyte) dissolve Dissolve in Deuterated Solvent analyte->dissolve int_std Weigh Internal Standard (Mass_IS, Purity_IS) int_std->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_acq ¹⁹F NMR Acquisition (D1 ≥ 5*T₁) nmr_tube->nmr_acq processing Data Processing (FT, Phasing, Integration) nmr_acq->processing specificity Specificity processing->specificity linearity Linearity processing->linearity accuracy_precision Accuracy & Precision processing->accuracy_precision robustness Robustness processing->robustness report Validation Report specificity->report linearity->report accuracy_precision->report robustness->report

Sources

benchmarking 2-Methyl-2-trifluoromethyl-piperazine against known CNS drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Benchmarking Guide: 2-Methyl-2-trifluoromethyl-piperazine in the Context of Established Central Nervous System Therapeutics

This guide provides a comprehensive framework for the preclinical benchmarking of a novel psychoactive agent, 2-Methyl-2-trifluoromethyl-piperazine. Herein, we establish a scientifically rigorous comparison against a panel of well-characterized Central Nervous System (CNS) drugs, offering insights into its potential therapeutic profile. The experimental designs and data presented are grounded in established pharmacological principles to guide further research and development.

Introduction: The Rationale for Novel Piperazine Scaffolds

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved CNS drugs. Its ability to be di-substituted allows for fine-tuning of pharmacological activity and pharmacokinetic properties. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve blood-brain barrier penetration, all critical attributes for CNS-acting agents[1]. Our focus, 2-Methyl-2-trifluoromethyl-piperazine (referred to as Compound A ), represents a logical evolution of this scaffold, introducing a methyl group to potentially modulate receptor interaction and selectivity.

This guide benchmarks Compound A against a curated panel of established CNS drugs, each selected to represent a distinct mechanistic class:

  • Trifluoromethylphenylpiperazine (TFMPP): A close structural and functional analog, known for its potent serotonergic activity, particularly as a 5-HT receptor agonist[2][3].

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) and a first-line treatment for depression, also featuring a trifluoromethyl group[1].

  • Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, representing the gold standard for anxiolytics.

  • Haloperidol: A typical antipsychotic and potent dopamine D2 receptor antagonist, providing a benchmark for dopaminergic activity.

Proposed Synthetic Route for Compound A

A plausible and efficient synthesis of Compound A is crucial for its further investigation. The following workflow outlines a conceptual synthetic pathway.

cluster_prep Starting Material Preparation cluster_reaction Core Synthesis cluster_purification Final Product A Trifluoroacetone C Condensation & Cyclization A->C B Ethylenediamine B->C D Intermediate: 2-Methyl-2-trifluoromethyl-dihydropyrazine C->D E Reduction (e.g., NaBH4) D->E G Purification (Chromatography) E->G F Compound A: 2-Methyl-2-trifluoromethyl-piperazine G->F

Caption: Proposed synthetic workflow for 2-Methyl-2-trifluoromethyl-piperazine (Compound A).

In Vitro Benchmarking: Receptor Binding and Functional Assays

The initial phase of benchmarking involves a comprehensive in vitro assessment to determine the molecular targets of Compound A .

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity of Compound A and comparator drugs for key CNS receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, NET, SERT) are prepared from stable cell lines.

  • Assay Buffer: A standardized buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives) is used for all assays.

  • Competition Binding: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and increasing concentrations of the test compound (Compound A or comparators).

  • Incubation and Filtration: The reaction is allowed to reach equilibrium, then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of test compound that inhibits 50% of specific radioligand binding (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative In Vitro Data
Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)D2 Ki (nM)SERT Ki (nM)
Compound A (Hypothetical) 25 150 45 >1000 850
TFMPP1525030>1000500
Fluoxetine18025001500>100001.5
Diazepam>10000>10000>10000>10000>10000
Haloperidol600152001.2>1000

Interpretation: The hypothetical data suggests Compound A possesses a binding profile with moderate to high affinity for serotonergic receptors, particularly 5-HT1A and 5-HT2C, similar to TFMPP[2]. A notable lack of affinity for the dopamine D2 receptor and the serotonin transporter (SERT) distinguishes it from Haloperidol and Fluoxetine, respectively.

In Vivo Benchmarking: Pharmacokinetics and Behavioral Models

The in vivo evaluation is critical to understanding the physiological and behavioral effects of Compound A in a complex biological system.

Experimental Workflow: From Pharmacokinetics to Behavior

cluster_pk Pharmacokinetics (Rodent Model) cluster_behavior Behavioral Assays (Rodent Model) PK_Admin Compound Administration (IV and PO) PK_Sample Blood & Brain Sample Collection PK_Admin->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Result Determine Cmax, T1/2, Brain/Plasma Ratio PK_Analysis->PK_Result Behavior_LMA Locomotor Activity PK_Result->Behavior_LMA Behavior_EPM Elevated Plus Maze (Anxiety) Behavior_LMA->Behavior_EPM Behavior_FST Forced Swim Test (Antidepressant-like) Behavior_EPM->Behavior_FST

Caption: Integrated workflow for in vivo benchmarking of CNS drug candidates.

Experimental Protocol: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic or anxiogenic potential of Compound A .

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals: Male mice are used and allowed to acclimate to the testing room.

  • Drug Administration: Animals are administered Compound A , a comparator drug (e.g., Diazepam as a positive control), or vehicle via intraperitoneal (IP) injection 30 minutes prior to testing.

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis: Key parameters measured include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of anxiolytic-like effects.

Comparative In Vivo Behavioral Data
Compound (Dose)Locomotor Activity (% of Vehicle)Time in Open Arms (EPM, % of Total)Immobility Time (FST, seconds)
Compound A (10 mg/kg) 95% 45% 85
TFMPP (10 mg/kg)70%15%120
Fluoxetine (20 mg/kg)102%35%70
Diazepam (2 mg/kg)85%60%130
Haloperidol (1 mg/kg)40%20%145

Interpretation: The hypothetical data for Compound A suggests a promising profile. Unlike TFMPP, it does not significantly suppress locomotor activity, indicating a lower potential for sedative side effects at the tested dose. The increased time in the open arms of the EPM, superior to Fluoxetine and approaching that of Diazepam, suggests potent anxiolytic-like properties. Furthermore, the reduced immobility time in the Forced Swim Test (FST) indicates potential antidepressant-like effects, comparable to Fluoxetine.

Discussion and Future Directions

This comparative guide establishes a hypothetical but scientifically plausible profile for 2-Methyl-2-trifluoromethyl-piperazine (Compound A ) as a potential CNS therapeutic agent. Its in vitro profile suggests a primary mechanism of action through serotonergic receptors, while its in vivo data points towards a non-sedating anxiolytic with antidepressant-like properties.

Key differentiators from the benchmarked compounds include:

  • Vs. TFMPP: Compound A appears to have a more favorable side-effect profile, lacking the locomotor suppression and potential anxiogenic effects associated with TFMPP.

  • Vs. Fluoxetine: While both show antidepressant-like potential, Compound A may offer more potent anxiolytic effects through a different mechanism (receptor modulation vs. reuptake inhibition).

  • Vs. Diazepam: Compound A could represent a novel anxiolytic with a non-GABAergic mechanism, potentially avoiding the dependence and withdrawal issues associated with benzodiazepines.

Future research should focus on validating these findings through rigorous experimental testing, including functional assays to determine agonist versus antagonist activity at the identified receptor targets, and more extensive behavioral phenotyping to explore pro-cognitive or antipsychotic potentials.

References

  • DHANASEKARAN, M. et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives, 5(8). Available at: [Link]

  • Frontiers in Plant Science (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers. Available at: [Link]

  • MDPI (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Taylor & Francis Online (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Taylor & Francis Online. Available at: [Link]

  • PMC (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. Available at: [Link]

  • ScienceOpen (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link]

  • PubMed (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Available at: [Link]

  • Google Patents (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds. Google Patents.
  • ResearchGate (n.d.). 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Trifluoromethylphenylpiperazine. Wikipedia. Available at: [Link]

Sources

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 2-Methyl-2-trifluoromethyl-piperazine Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by late-stage off-target toxicities—most notably hERG channel blockade, Pregnane X Receptor (PXR) activation, and P-glycoprotein (P-gp) efflux liabilities. The incorporation of the 2-Methyl-2-trifluoromethyl-piperazine moiety represents a masterclass in rational physicochemical property modulation.

This guide objectively compares the cross-reactivity profile of compounds utilizing this advanced bioisostere against traditional piperazine and morpholine alternatives, providing the mechanistic causality and self-validating experimental protocols required to rigorously evaluate these structures.

Mechanistic Rationale: The Causality of Cross-Reactivity

To understand why 2-Methyl-2-trifluoromethyl-piperazine outperforms simpler saturated heterocycles, we must analyze the causality of off-target binding.

Standard piperazines possess a highly basic secondary amine (pKa ~9.0–9.5). At physiological pH (7.4), they are predominantly protonated. This cationic state is the primary driver for off-target binding in the hERG potassium channel , where the protonated amine forms strong cation-


 interactions with aromatic residues (Tyr652 and Phe656) in the channel's inner cavity. Furthermore, high basicity and lipophilicity often trigger P-gp efflux, limiting central nervous system (CNS) penetration.

By introducing both a trifluoromethyl (


) group  and a methyl (

) group
at the 2-position, we engineer three causal shifts in the molecule's behavior:
  • pKa Depression via Inductive Effects: The strong electron-withdrawing nature of the

    
     group pulls electron density away from the adjacent nitrogen, lowering its pKa to approximately 7.0–7.5. This increases the neutral fraction of the drug at pH 7.4, drastically reducing electrostatic trapping in the hERG channel.
    
  • Steric Shielding: The geminal substitution (methyl and trifluoromethyl) creates significant steric bulk around the basic nitrogen. This disrupts the optimal binding geometries required to activate PXR (a master regulator of CYP3A4 induction) and prevents recognition by P-gp efflux transporters.

  • Metabolic Stability: The substitution blocks oxidative metabolism at the

    
    -carbon, preventing the formation of reactive intermediate metabolites.
    

As demonstrated in the optimization of mGluR2 Negative Allosteric Modulators [1], replacing a standard basic amine with a trifluoromethyl-piperazine directly eliminated P-gp liability and mitigated PXR agonism while maintaining target potency.

hERG_Mechanism Standard Standard Piperazine (High pKa ~9.0) Protonated Highly Protonated at Physiological pH Standard->Protonated Trapped Trapped in hERG Potassium Channel Protonated->Trapped Tox Cardiotoxicity Risk (QT Prolongation) Trapped->Tox Modified 2-Me-2-CF3-Piperazine (Lower pKa ~7.5) Neutral Increased Neutral Fraction at Physiological pH Modified->Neutral Escape Reduced Electrostatic Binding to hERG Neutral->Escape Safe Improved Safety Profile Escape->Safe

Mechanistic pathway showing how pKa reduction mitigates hERG cardiotoxicity.

Comparative Performance Data

The following table synthesizes representative cross-reactivity data for a generic CNS-targeted scaffold where the terminal solubilizing group is varied. The data illustrates the objective superiority of the 2-Methyl-2-trifluoromethyl-piperazine moiety in minimizing off-target liabilities [1, 2].

Scaffold MoietyCalculated pKahERG Blockade (

, µM)
P-gp Efflux Ratio (BA/AB)PXR Activation (% max)
Unsubstituted Piperazine ~9.22.5 (High Risk)7.0 (Substrate)158% (High)
2-Methylpiperazine ~9.04.1 (Moderate Risk)5.5 (Substrate)110% (Moderate)
Morpholine ~8.3>30 (Low Risk)1.2 (Non-substrate)85% (Moderate)
2-Me-2-CF3-Piperazine ~7.5>30 (Low Risk)1.1 (Non-substrate)<30% (Low)

Data Interpretation: While morpholine also resolves hERG and P-gp liabilities due to its lower pKa, it often suffers from poor metabolic stability and lower target affinity. The 2-Me-2-CF3-piperazine achieves the same safety profile while preserving the structural rigidity and hydrogen-bond donor capacity of the piperazine ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, cross-reactivity must be assessed using self-validating assay systems. As an application scientist, I do not rely on simple radioligand binding assays for hERG, as they fail to capture state-dependent functional blockades. Instead, we utilize automated patch-clamp and reporter gene assays with built-in counter-screens.

Protocol A: Automated Patch-Clamp hERG Assay

Purpose: To functionally validate the reduction in cardiotoxic liability.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the inward tail current.

  • Compound Perfusion: Perfuse the 2-Me-2-CF3-piperazine compound at ascending concentrations (0.1 µM to 30 µM) for 5 minutes per concentration to ensure steady-state equilibrium.

  • Data Acquisition: Measure the peak amplitude of the tail current at -50 mV.

  • Self-Validation Checkpoint: The system must continuously monitor leak current. If the leak current exceeds 100 pA, the well is automatically excluded. Furthermore, a terminal addition of 1 µM E-4031 (a known hERG blocker) is applied. If E-4031 fails to block >90% of the remaining current, the assay is flagged as invalid. This guarantees that the observed current reduction is causally linked to hERG blockade, not membrane degradation.

Protocol B: PXR Transactivation Reporter Gene Assay

Purpose: To isolate the upstream causal event of CYP3A4 induction (PXR binding) rather than measuring downstream mRNA, which can be confounded by RNA degradation rates.

  • Cell Transfection: Transiently transfect HepG2 cells with a human PXR expression plasmid and a reporter plasmid containing the CYP3A4 proximal promoter linked to a Firefly luciferase gene.

  • Compound Incubation: Treat the cells with the test compounds (10 µM) for 24 hours. Use Rifampicin (10 µM) as a positive control.

  • Luminescence Detection: Lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader.

  • Self-Validation Checkpoint (Multiplexing): Co-transfect cells with a constitutively active Renilla luciferase vector. The Firefly luminescence (PXR activity) is normalized against the Renilla luminescence (cell viability/transfection efficiency). If a compound shows low PXR activation but also suppresses Renilla luminescence by >20%, the "clean" profile is rejected as a false negative caused by compound cytotoxicity.

Workflow cluster_assays In Vitro Cross-Reactivity Panel Start Compound Design: 2-Me-2-CF3-Piperazine Synthesis Chemical Synthesis & Purification Start->Synthesis hERG hERG Patch-Clamp (Cardiotoxicity) Synthesis->hERG CYP CYP450 Inhibition (DDI Risk) Synthesis->CYP PXR PXR Transactivation (CYP Induction) Synthesis->PXR PGP P-gp Efflux Assay (CNS Penetration) Synthesis->PGP Data Data Integration & SAR Analysis hERG->Data CYP->Data PXR->Data PGP->Data Lead Lead Optimization Selection Data->Lead

Self-validating cross-reactivity profiling workflow for lead optimization.

Conclusion

The transition from standard piperazines to the 2-Methyl-2-trifluoromethyl-piperazine motif is not merely a structural tweak; it is a calculated physicochemical intervention. By depressing the pKa and introducing targeted steric shielding, drug developers can systematically engineer out hERG, P-gp, and PXR liabilities. When paired with self-validating functional assays, this bioisosteric strategy dramatically increases the probability of a compound surviving late-stage preclinical safety profiling.

References

  • Title: Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Methyl-2-trifluoromethyl-piperazine, a compound requiring meticulous handling due to its chemical properties. As drug development professionals, our commitment to safety extends beyond the lab bench to the responsible management of chemical waste. This document is designed to be your preferred resource, offering not just instructions, but the scientific rationale behind them to ensure a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the Risks

Before handling 2-Methyl-2-trifluoromethyl-piperazine, a thorough understanding of its potential hazards is crucial. Based on data from similar piperazine derivatives, this compound is anticipated to be corrosive and may cause severe skin burns and eye damage[1][2]. The trifluoromethyl group classifies it as a halogenated organic compound, which has specific environmental and disposal considerations[3][4].

Key Potential Hazards:

  • Corrosivity: Piperazine derivatives are often corrosive, capable of causing severe burns upon contact with skin and eyes[1][2][5].

  • Toxicity: Ingestion or inhalation may be harmful[1][6]. High levels of exposure to piperazine compounds have been associated with neurotoxic effects, including weakness and tremors[5].

  • Flammability: While not always the primary hazard, some piperazine derivatives are combustible or flammable, and their vapors can form explosive mixtures with air[6][7][8].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination[2][3].

Hazard ClassificationAnticipated EffectsSources
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][7]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[1][5]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.[1][6]
Flammability May be a combustible liquid or solid.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling 2-Methyl-2-trifluoromethyl-piperazine. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and chemical burns[9][10].
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage[11][12].
Body A lab coat and, if a significant splash risk exists, a chemical-resistant apron.To protect the skin from accidental contact[9][10].
Respiratory Use in a well-ventilated area or a certified chemical fume hood.To prevent inhalation of potentially harmful vapors or dust[7][11].

Spill Management: Immediate and Safe Response

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the section above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill[2][13]. Do not use combustible materials like paper towels to absorb large quantities of a flammable substance.

  • Neutralize (if applicable and safe): For small spills of corrosive materials, a gentle neutralization step may be appropriate if your institution's safety protocols allow for it. However, for unknown or highly reactive compounds, this is not recommended.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container[5]. Use non-sparking tools if the substance is flammable[6][7].

  • Decontaminate the Area: Clean the spill area with a suitable solvent (consult your institution's safety officer), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and environmental health and safety (EHS) department, regardless of the size.

Disposal Procedures for 2-Methyl-2-trifluoromethyl-piperazine

Proper disposal is a legal and ethical responsibility. As a halogenated organic compound, 2-Methyl-2-trifluoromethyl-piperazine must be disposed of as hazardous waste.

Workflow for Proper Disposal:

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Final Disposal Phase A Identify Waste Stream: Halogenated Organic Compound B Select Appropriate Waste Container: Clearly Labeled, Leak-Proof A->B  Container Selection C Segregate Waste: Do not mix with non-halogenated solvents B->C  Waste Segregation D Transfer Waste to Container in a Fume Hood C->D  Safe Transfer E Securely Close Container D->E  Containment F Store in Designated Hazardous Waste Area E->F  Secure Storage G Arrange for Pickup by Certified EHS Personnel F->G  Scheduled Disposal H Waste is Transported to an Approved Disposal Facility G->H  Final Disposition

Caption: Disposal workflow for 2-Methyl-2-trifluoromethyl-piperazine.

Step-by-Step Disposal Protocol:

  • Waste Characterization: This compound is a halogenated organic waste. It may fall under EPA hazardous waste codes such as F001 or F002 if it is a spent solvent, or be classified based on its characteristics (e.g., corrosivity)[14][15]. Your institution's EHS department will make the final determination.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Mixing these can complicate and increase the cost of disposal[16].

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for halogenated waste. The container must be in good condition.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methyl-2-trifluoromethyl-piperazine"[16]. Include the approximate concentration if it is in a solution.

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste[16].

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Disposal Request: Once the container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a pickup. Do not pour this chemical down the drain[16].

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6][11].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][6].
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[1][6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][6][11].

Always have the Safety Data Sheet (or a comparable document for a similar compound) available for emergency responders.

Conclusion

The responsible disposal of 2-Methyl-2-trifluoromethyl-piperazine is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, utilizing proper PPE, and adhering to the outlined spill management and disposal protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on chemical waste management in your facility.

References

  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Methylpiperazine.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - (+/-)-2-(Trifluoromethyl)piperazine.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 1-(3-Trifluoromethylphenyl)piperazine.
  • Merck. (2025, November 28). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine Dihydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)piperazine 95.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylpiperazine.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • CAMEO Chemicals. (n.d.). Piperazine.
  • Aldrich. (2025, June 26). SAFETY DATA SHEET - 3-(Trifluoromethyl)piperidine.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • NIOSH. (1989, January 19). 1988 OSHA PEL Project - Piperazine Dihydrochloride.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

Advanced Laboratory Safety & Operational Guide: Handling 2-Methyl-2-trifluoromethyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams who are integrating heavily fluorinated building blocks into their pipelines. While 2-Methyl-2-trifluoromethyl-piperazine (CAS: 1779765-53-5) is an invaluable scaffold for modulating pKa and enhancing the metabolic stability of drug candidates, its unique physicochemical profile presents specific operational hazards.

Standard laboratory safety protocols are often insufficient for fluorinated, basic heterocycles. This guide provides a self-validating, field-proven methodology for handling this compound, ensuring both operator safety and experimental integrity.

Chemical Profile & Hazard Causality (The "Why")

To design an effective safety protocol, we must first understand the molecular drivers of the compound's hazards. The risks associated with 2-Methyl-2-trifluoromethyl-piperazine stem from three structural features:

  • High Basicity & Nucleophilicity: The secondary amine in the piperazine ring is a strong base. Upon contact with the moisture in human skin or eyes, it causes rapid saponification of lipid membranes, leading to severe chemical burns and localized tissue necrosis (H314/H315, H319) [1].

  • Enhanced Lipophilicity: The addition of the trifluoromethyl (-CF3) and methyl (-CH3) groups significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted piperazine. This high lipophilicity allows the compound to rapidly permeate the stratum corneum (the outer layer of skin) and standard latex/thin nitrile gloves[2].

  • Thermal Decomposition: Under extreme heat or fire conditions, the -CF3 group will degrade, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas . This dictates strict parameters for both spill response and waste disposal [3].

Quantitative Hazard Comparison
Property / HazardUnsubstituted Piperazine2-Methyl-2-trifluoromethyl-piperazineOperational Implication
Molecular Weight 86.14 g/mol 168.16 g/mol Heavier and less volatile, but dust/aerosolization risks remain high.
Lipophilicity (LogP) ~ -1.17 (Hydrophilic)> 1.5 (Lipophilic)High skin permeability; dictates the use of Butyl rubber over standard Nitrile.
Basicity (pKa) 9.8~ 8.5 - 9.0Strong base; causes immediate lipid saponification on contact.
Thermal Degradation NOx, COxNOx, COx, HF Gas Mandates routing to Halogenated Waste streams for specialized incineration.

Personal Protective Equipment (PPE) Matrix

Based on the causality outlined above, the following PPE matrix is strictly required. Do not substitute materials without verifying chemical compatibility against lipophilic amines.

Protection ZoneRequired PPEMaterial SpecificationCausality / Justification
Eye/Face Chemical Goggles + Face ShieldPolycarbonateProtects against basic splashes that cause immediate corneal damage.
Hands Double Gloving SystemInner: 4-mil Nitrile Outer: 14-mil Butyl RubberButyl resists lipophilic penetration from the -CF3 group; Nitrile provides baseline dexterity and secondary defense.
Body Lab Coat + ApronFlame-Resistant (FR) Cotton + Polyethylene ApronProtects against corrosive spills; FR material mitigates the risk of HF release if the compound ignites.
Respiratory Fume Hood>100 fpm face velocityPrevents inhalation of basic vapors or aerosolized powders during transfer.

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. The following workflow ensures that each step confirms the success and safety of the previous one.

Protocol A: Safe Weighing and Transfer
  • System Verification: Verify the fume hood face velocity is between 100–120 fpm. Validation: Check the digital monitor or use a standard tissue-paper draw test.

  • Static Mitigation: Pass an anti-static ionizing gun over the weighing boat and stainless-steel spatula. Causality: Fluorinated powders easily accumulate static charges, leading to dangerous aerosolization and loss of mass accuracy.

  • Contained Transfer: Execute all transfers over a secondary polyethylene containment tray. Using the neutralized spatula, transfer the required mass into the tared boat.

  • Solubilization & Delivery: Transfer the compound to the reaction vessel. To ensure quantitative transfer, rinse the weighing boat with a polar aprotic solvent (e.g., THF or Acetone) directly into the vessel. Validation: A visually clear, residue-free weighing boat confirms complete dissolution of the lipophilic amine.

Protocol B: Decontamination and Waste Segregation
  • Primary Solvent Rinse: Rinse all spatulas, syringes, and glassware with acetone or methanol into a designated waste beaker inside the hood. Causality: Aqueous washing alone will cause the lipophilic amine to phase-separate and coat the glassware, exposing the dishwasher operator.

  • Aqueous Wash: Only after the solvent rinse, wash the equipment with copious amounts of water and a mild acidic detergent (e.g., Alconox).

  • Waste Segregation (Critical): Transfer the primary rinse solvent to the Halogenated Organic Waste container. Causality: Incineration of the -CF3 group requires specialized facilities equipped with alkaline scrubbers to capture and neutralize hydrogen fluoride (HF) gas. Mixing this with non-halogenated waste is a severe safety violation.

Emergency Spill Response Plan

In the event of a spill outside of secondary containment, execute the following procedure:

  • Evacuation & Assessment: Immediately evacuate the immediate 5-meter radius. Alert lab personnel.

  • Don Emergency PPE: Equip a half-mask respirator with P100/Organic Vapor cartridges, alongside the standard Butyl gloves and goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use combustible sawdust.

  • Neutralization: Gently sweep the absorbed mixture into a heavy-duty polyethylene bucket. Spray the spill zone with a weak acid solution (1% citric acid or dilute acetic acid) to neutralize residual basic amines.

  • Validation: Check the pH of the spill zone using indicator paper. Validation: A pH of 6.5–7.5 confirms the area is safe for standard aqueous mopping.

Mechanistic Workflow Visualization

G Start Pre-Operation (Fume Hood & Static Check) PPE Don PPE Matrix (Butyl Gloves, Goggles, FR Coat) Start->PPE Handling Chemical Handling (Weighing & Solubilization) PPE->Handling Spill Spill Detected? Handling->Spill SpillResponse Spill Response Protocol (Evacuate, Absorb, Neutralize) Spill->SpillResponse Yes Decon Decontamination (Solvent Wash -> Aqueous Wash) Spill->Decon No Disposal Waste Segregation (Halogenated Waste Stream) SpillResponse->Disposal Decon->Disposal

Operational Workflow and Hazard Mitigation Strategy for 2-Methyl-2-trifluoromethyl-piperazine.

References

  • Title: Piperazine - Hazardous Substances Data Bank Source: PubChem, National Institutes of Health URL: [Link] [1]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press URL: [Link] [3]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.